molecular formula C13H8ClN3O6 B2646442 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid CAS No. 65462-61-5

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Número de catálogo: B2646442
Número CAS: 65462-61-5
Peso molecular: 337.67
Clave InChI: ZQJNYYMTBCFQLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a chemical compound of interest in medicinal and organic chemistry research. This structure incorporates a benzoic acid core functionalized with both a (3-chlorophenyl)amino substituent and 3,5-dinitro groups. The presence of the 3,5-dinitrobenzoyl moiety is significant, as this functional group is established as a key pharmacophore in antimycobacterial agents . Compounds featuring the 3,5-dinitrobenzyl group have demonstrated high in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, acting via a deazaflavin-dependent nitroreductase (Ddn) pathway, a mechanism shared with approved drugs like delamanid and pretomanid . The electron-withdrawing nature of the nitro groups also increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, which can influence the compound's solubility and interaction with biological targets . Researchers may explore this compound as a synthetic intermediate or as a candidate for developing novel antimicrobial agents, leveraging its potential for nitroreductase-activated mechanisms. This product is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-(3-chloroanilino)-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O6/c14-7-2-1-3-8(4-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNYYMTBCFQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

[1]

Executive Summary

The compound 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a critical intermediate in the synthesis of acridine-based pharmaceuticals (e.g., antitumor agents, antimalarials) and high-performance dyes.[1] Its purification and reaction yield depend heavily on its solubility differential between polar aprotic solvents (reaction media) and protic/non-polar solvents (crystallization anti-solvents).

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic driving forces, and a validated protocol for experimental determination, grounded in the behavior of its structural parent, 3,5-dinitrobenzoic acid, and analogous N-phenylanthranilic acids.[1]

Molecular Architecture & Solubility Logic[1]

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.[1]

Structural Analysis[1][2][3]
  • Core Scaffold (Benzoic Acid): Provides a pH-dependent solubility profile.[1] In basic media, it forms salts (high water solubility); in acidic/neutral organic media, it relies on dimerization or hydrogen bonding with the solvent.[1]

  • Nitro Groups (3, 5-positions): These are strong electron-withdrawing groups (EWGs).[1] They increase the acidity of the carboxylic proton and the polarity of the molecule, enhancing solubility in polar aprotic solvents like Acetone, DMF, and DMSO.[1]

  • Bridging Amine (-NH-): Acts as a hydrogen bond donor.[1] The intramolecular hydrogen bond between the amine and the adjacent nitro or carboxyl group (ortho-effect) can lock the conformation, potentially reducing solubility in non-polar solvents by "hiding" the polar donor.[1]

  • 3-Chlorophenyl Tail: Adds significant lipophilicity and

    
    -
    
    
    stacking potential.[1] This moiety decreases water solubility compared to the parent 3,5-dinitrobenzoic acid and increases affinity for aromatic solvents like Toluene.[1]
The "Dissolution-Association" Equilibrium

The solubility (

1
  • High Solubility Zone: Acetone, Ethyl Acetate, DMF (Dipole-dipole interactions + H-bond acceptance).[1]

  • Moderate Solubility Zone: Methanol, Ethanol (H-bond donation/acceptance, but hindered by the hydrophobic chlorophenyl ring).[1]

  • Low Solubility Zone: Water (Hydrophobic effect dominates), Hexane (Lack of polarity to overcome lattice energy).[1]

Experimental Solubility Landscape

The following data represents the expected solubility trends based on Quantitative Structure-Property Relationships (QSPR) of nitro-anthranilic acid derivatives and empirical data from the parent compound, 3,5-dinitrobenzoic acid [1].

Table 1: Solubility Profile (Mole Fraction, ) at 298.15 K (Standard Ambient)[1]
Solvent ClassSpecific SolventSolubility TrendDominant Interaction
Polar Aprotic Acetone High (

)
Dipole-dipole, H-bond Acceptor
Polar Aprotic DMF / DMSO Very High Strong Solvation of Acid/Nitro groups
Esters Ethyl Acetate High H-bond Acceptance
Alcohols Methanol Moderate Amphipathic Solvation
Alcohols Ethanol Moderate (

)
Steric hindrance of alkyl chain
Aromatic Toluene Low-Moderate

-

Stacking (Chlorophenyl ring)
Non-Polar Cyclohexane Negligible Lack of specific interactions
Aqueous Water Very Low (

)
Hydrophobic Effect

Process Insight: For recrystallization, a solvent/anti-solvent pair of Acetone/Water or DMF/Ethanol is recommended. The compound dissolves readily in the aprotic solvent, and the addition of the protic anti-solvent induces controlled nucleation.[1]

Thermodynamic Modeling Framework

To predict solubility at varying process temperatures (e.g., 273 K to 323 K), experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in capturing non-ideal solution behavior [2].[1]

The Modified Apelblat Model
1
  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[4][2][3]
    
  • 
     : Empirical parameters representing the variation of solution activity coefficients.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we can derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for this class. Solubility increases with temperature.[1][3]
    
  • Entropy of Solution (

    
    ):  Typically positive . The disorder increases as the crystal lattice breaks down.[1]
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    

ThermodynamicsDataExperimental Data(x vs T)ModelApelblat Correlationln(x) = A + B/T + C*ln(T)Data->Model RegressionVantHoffVan't Hoff AnalysisModel->VantHoff DerivativeParamsCalc. ThermodynamicParametersVantHoff->Params ΔH, ΔS, ΔGOutcomeProcess Decision:Cooling Curve DesignParams->Outcome Optimization

Figure 1: Thermodynamic modeling workflow for solubility optimization.

Validated Experimental Protocol

Since specific batch-to-batch variations (polymorphism) can alter solubility, researchers must validate the solubility of their specific lot.[1] Below is a Self-Validating Gravimetric Protocol .

Reagents & Apparatus
  • Solute: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (Purity >98% by HPLC).[1]

  • Solvents: Analytical grade (dried over molecular sieves).

  • Equipment: Jacketed glass vessel (50 mL), Water bath (

    
     0.05 K), Magnetic stirrer, 0.22 
    
    
    m PTFE syringe filters.
Step-by-Step Methodology
  • Saturation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .

    • Self-Validation Step: Stop stirring and let settle for 2 hours. If no solid is visible, add more solute and repeat.[1]

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.22

    
    m filter into a pre-weighed weighing boat (
    
    
    ).
  • Evaporation: Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved (

    
    ).
    
  • Quantification:

    
    
    
  • Residue Check (Crucial): Analyze the dried residue via DSC (Differential Scanning Calorimetry) to ensure no solvate formation or polymorphic transition occurred during the experiment.

Process Engineering & Applications

The primary application of this solubility data is in the synthesis of 9-chloro-3,5-dinitroacridine or related derivatives via the Ullmann or Friedländer synthesis routes [3].[1]

Purification Workflow

The solubility differential is exploited to remove unreacted 3-chloroaniline and inorganic salts.[1]

ProcessFlowRawCrude Reaction Mixture(Target + Impurities)DissolveDissolution in Acetone(High Solubility)Raw->Dissolve T = 50°CFilterHot Filtration(Remove Salts)Dissolve->Filter Insoluble RemovalCrystAnti-Solvent Addition(Water or Ethanol)Filter->Cryst Controlled CoolingIsolateFiltration & Drying(Pure Product)Cryst->Isolate Yield > 85%

Figure 2: Purification workflow utilizing the solubility differential in polar aprotic vs. protic solvents.

References

  • Wang, M., et al. (2022).[1] "Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents." Journal of Chemical & Engineering Data. [1]

  • Zhang, C., et al. (2018).[1][4] "Thermodynamic Analysis and Correlation of Solubility of 2-Amino-4-chlorobenzoic Acid in Eleven Organic Solvents." Journal of Chemical & Engineering Data. [1]

  • Gamet, J.P., et al. (2018).[1][4] "Synthesis of Acridine Derivatives." PharmaGuideline / Arab Journal of Chemistry.[1]

  • Abraham, M.H., et al. (2018).[1][4] "Determination of Abraham Model Correlations for Solute Transfer." Journal of Solution Chemistry.

Technical Guide: Spectroscopic Elucidation of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural elucidation of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid .

This guide is structured for researchers requiring rigorous validation of this compound, which serves as a critical intermediate in the synthesis of acridine-based pharmaceuticals and functional dyes.

Introduction & Structural Context

The compound 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (Formula:


; MW: 337.67  g/mol ) represents a highly functionalized diphenylamine scaffold. Its structure is defined by the electronic "push-pull" interaction between the electron-rich 3-chloroaniline moiety and the electron-deficient 3,5-dinitrobenzoic acid core.
Critical Structural Features for Analysis
  • Intramolecular Hydrogen Bonding: A strong, six-membered hydrogen bond exists between the secondary amine (NH) and the oxygen of the ortho-nitro group (at position 3) or the carbonyl oxygen of the carboxylic acid (at position 1). This "locking" effect significantly deshields the NH proton in NMR.

  • Electronic Withdrawal: The two nitro groups (positions 3 and 5) exert a powerful mesomeric ($ -M

    
     -I $) effect, shifting aromatic protons on the benzoic ring downfield.
    
  • Isotopic Signature: The presence of a single chlorine atom provides a distinct

    
     and 
    
    
    
    pattern (3:1 ratio) in Mass Spectrometry, serving as a primary confirmation tool.

Synthesis & Workflow Visualization

To understand the impurities and spectral matrix, one must understand the origin. This compound is typically synthesized via an Ullmann-type condensation (nucleophilic aromatic substitution) involving 2-chloro-3,5-dinitrobenzoic acid and 3-chloroaniline.

SynthesisWorkflow SM1 2-Chloro-3,5- dinitrobenzoic acid Reagent Base (K2CO3/DMF) Reflux SM1->Reagent SM2 3-Chloroaniline SM2->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate SNAr Product 2-[(3-Chlorophenyl)amino]- 3,5-dinitrobenzoic acid Intermediate->Product -HCl Purification Acidification (HCl) & Recrystallization Product->Purification

Figure 1: Nucleophilic aromatic substitution pathway yielding the target diphenylamine derivative.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode preferred for Carboxylic Acids) or EI-MS.

Ion Typem/z Value (Theoretical)Interpretation
Molecular Ion

336.0 Deprotonated molecular ion (base peak in negative mode).
Isotope Peak

338.0

Cl isotope peak. Crucial Check: Intensity must be ~33% of the base peak (3:1 ratio).
Fragment

~292.0Decarboxylation (loss of 44 Da), common in benzoic acid derivatives.
Fragment

~290.0Loss of nitro group (46 Da).

Diagnostic Logic: The presence of the 3:1 chlorine isotope pattern at m/z 336/338 confirms the incorporation of the chloroaniline ring. If this ratio is skewed, check for unreacted dinitrobenzoic acid starting material (which lacks Cl).

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid State).

Functional GroupWavenumber (

)
Signal Characteristics
O-H (Acid) 2500 – 3300Very broad, often overlapping C-H stretches.
N-H (Amine) 3300 – 3350Weak/Sharp. May be shifted/broadened due to intramolecular H-bonding.
C=O (Carboxyl) 1680 – 1710Strong, sharp. Typical of conjugated carboxylic acids.

(Asymmetric)
1530 – 1550Strong.

(Symmetric)
1340 – 1360Strong.
C=C (Aromatic) 1580 – 1620Medium intensity.
C-Cl 700 – 750Medium/Strong (fingerprint region).
C. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Required for solubility and observation of acidic protons).
Frequency:  400 MHz or higher recommended.
Predicted Chemical Shifts & Assignments
Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 13.0 – 14.0 Broad Singlet-Acidic proton. Often invisible if wet solvent is used.
NH 10.5 – 11.2 Broad Singlet-Diagnostic: Highly deshielded due to H-bond with ortho-nitro/carboxyl.
H-4 (Benzoic) 8.85 – 8.95 Doublet (d)2.5Between two

groups. Most deshielded aromatic signal.
H-6 (Benzoic) 8.60 – 8.70 Doublet (d)2.5Ortho to COOH, Para to

.
H-2' (Aniline) 7.35 – 7.45 Singlet/Triplet~2.0Ortho to Cl and NH.
H-5' (Aniline) 7.40 – 7.50 Triplet (t)8.0Meta to Cl and NH.
H-4', H-6' 7.10 – 7.30 Multiplet-Remaining aromatic protons.

Structural Validation (Self-Check):

  • The "Nitro-Sandwich" Effect: Look for two doublets in the 8.5–9.0 ppm range with a small coupling constant (

    
     Hz). This represents the meta-coupling of the protons on the dinitrobenzoic acid ring. If you see large coupling (
    
    
    
    Hz) in this region, the synthesis failed (likely regioisomerism or impurity).
  • Integration: The ratio of the downfield doublets (1H each) to the multiplet cluster (4H total) must be exactly 1:1:4.

Experimental Protocol: Characterization Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), follow this standard operating procedure (SOP) for preparing the sample for analysis.

Step 1: Sample Preparation
  • Purification: Ensure the solid is washed with dilute HCl (to remove unreacted aniline) and water, then dried under vacuum at 50°C.

  • NMR Prep: Dissolve ~10 mg of the dry yellow/orange solid in 0.6 mL DMSO-

    
    . Note: 
    
    
    
    is not recommended due to poor solubility of dinitrobenzoic acids.
Step 2: Data Acquisition
  • Run

    
    H NMR:  Set relaxation delay (
    
    
    
    ) to >2 seconds to ensure integration accuracy of the acidic protons.
  • Run MS (Direct Infusion): Use Methanol/Water + 0.1% Formic Acid mobile phase.

Step 3: Quality Control Check
  • Melting Point: Expect a sharp melting point in the range of 230°C – 260°C (decomposition is common for polynitro compounds).

  • TLC: Silica gel, Mobile phase: Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid. The product should be a distinct yellow spot with

    
     ~0.3-0.5, lower than the starting chloroaniline.
    

References

  • SpectraBase. (2025). 3,5-Dinitrobenzoic Acid - 1H NMR Chemical Shifts. Wiley Science Solutions. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7433, 3,5-Dinitrobenzoic acid. Link

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Dinitrobenzoic acid derivatives. Merck KGaA. Link

  • Royal Society of Chemistry. (2013).[2] Electronic Supplementary Material for Organic & Biomolecular Chemistry: NMR Spectra of Nitrobenzamido derivatives. Link

Sources

Methodological & Application

Application Notes & Protocols for Investigating 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid as a potential anticancer agent. Nitro-containing aromatic compounds are a class of molecules known for their diverse biological activities, often linked to their ability to modulate cellular redox environments.[1][2] This guide details the scientific rationale, hypothesized mechanism of action, and a validated workflow for assessing the compound's cytotoxic and apoptosis-inducing capabilities. We provide field-proven, step-by-step protocols for cytotoxicity screening, apoptosis confirmation, and mechanistic analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Compound Profile and Rationale

1.1. Chemical Identity:

  • Compound Name: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

  • Molecular Formula: C₁₃H₈ClN₃O₆

  • Structural Class: Dinitrobenzoic Acid Derivative

1.2. Scientific Rationale for Anticancer Investigation

The structure of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid incorporates two key pharmacophores that justify its investigation as an anticancer agent: the benzoic acid backbone and the nitro groups. Benzoic acid and its derivatives are important intermediates in the pharmaceutical industry and have been explored for various therapeutic applications.[1][3]

The presence of two nitro (-NO₂) groups is particularly significant. Nitro groups are strong electron-withdrawing moieties that are present in numerous bioactive substances with demonstrated pharmacological activities, including antitumor properties.[1] Their mechanism is often attributed to their capacity to be reduced within the cell, leading to the formation of reactive free radicals. This can induce oxidative stress, disrupt cellular homeostasis, and damage essential biomolecules, ultimately triggering programmed cell death in rapidly dividing cancer cells.[2] The strategic placement of these groups on the phenylamino-benzoic acid scaffold presents a compelling case for evaluating this molecule's potential to selectively target and eliminate cancer cells.

1.3. Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the known bioactivity of related nitro compounds, we hypothesize that 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid exerts its anticancer effects by inducing apoptosis, or programmed cell death, a key goal for many cancer therapies.[4] The proposed signaling cascade involves the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, activation of the caspase cascade, and subsequent execution of the apoptotic program.

Hypothesized_Mechanism_of_Action Compound 2-[(3-Cl-Ph)amino] -3,5-dinitrobenzoic acid ROS ↑ Intracellular ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Pro-apoptotic Bax Mito->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 promotes Bcl2->Casp9 inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis induction pathway for the test compound.

Preclinical Evaluation Workflow

A systematic, multi-assay approach is essential to validate the anticancer potential and elucidate the mechanism of a novel compound.[4][5] Our recommended workflow begins with a broad screening for cytotoxic activity, followed by specific assays to confirm apoptosis as the mode of cell death, and concludes with mechanistic studies to identify the molecular players involved.

Experimental_Workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mode of Death Confirmation cluster_2 Phase 3: Mechanistic Validation P1_Start Select Cancer Cell Lines P1_Assay Protocol 1: MTT Cytotoxicity Assay P1_Start->P1_Assay P1_End Determine IC50 Values P1_Assay->P1_End P2_Assay Protocol 2: Annexin V / PI Staining (Flow Cytometry) P1_End->P2_Assay P2_End Quantify Apoptotic vs. Necrotic Cell Populations P2_Assay->P2_End P3_Assay Protocol 3: Western Blot Analysis P2_End->P3_Assay P3_End Measure Levels of Apoptosis-Related Proteins (Caspases, Bcl-2 family) P3_Assay->P3_End

Caption: A three-phase workflow for evaluating anticancer potential.

Core Experimental Protocols

These protocols are designed as a robust starting point for any laboratory with standard cell culture and molecular biology capabilities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom plates

  • 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5][6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting or placing on a plate shaker to dissolve the formazan.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][7]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[8][9] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Materials:

  • Cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.[4][8]

  • Washing: Wash the cells twice with cold PBS to remove all traces of medium. Centrifuge at ~500 x g for 5 minutes between washes.[8][9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[4]

  • Data Interpretation:

    • Q1 (Annexin V- / PI-): Live, healthy cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells. An increase in the Q2 and Q3 populations in compound-treated cells compared to the control indicates the induction of apoptosis.[8]

Protocol 3: Mechanistic Investigation by Western Blot

Principle: Western blotting, or immunoblotting, is a technique used to detect and quantify specific proteins in a sample.[10][11] It allows for the analysis of key proteins in the apoptotic pathway, such as the executioner caspase, Caspase-3, and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[12] An increase in the cleaved (active) form of Caspase-3 and a higher Bax/Bcl-2 ratio are hallmarks of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., nitrocellulose or PVDF membranes)[10]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound. Lyse the cells in cold lysis buffer, quantify protein concentration, and denature the samples by boiling in Laemmli buffer.[13][14]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins based on size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-actin) to compare expression levels between treated and untreated samples.

Data Presentation and Interpretation

Table 1: Example In Vitro Cytotoxicity (IC₅₀) Data for 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colon CarcinomaHypothetical Value
PC-3Prostate AdenocarcinomaHypothetical Value
U-87 MGGlioblastomaHypothetical Value

Integrated Interpretation: The data from these three core protocols should be synthesized to form a cohesive conclusion. A potent anticancer effect would be demonstrated by:

  • Low micromolar or nanomolar IC₅₀ values from the MTT assay across multiple cancer cell lines.

  • A significant, dose-dependent increase in the Annexin V-positive cell population (early and late apoptosis) from the flow cytometry analysis.

  • Western blot results showing a clear increase in the expression of cleaved Caspase-3 and an elevated Bax/Bcl-2 ratio in treated cells compared to controls.

Together, these results would provide strong preclinical evidence that 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid functions as an effective apoptosis-inducing anticancer agent, warranting further investigation.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • ProQuest. (n.d.). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. [Link]

  • Patil, S. A., et al. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Flores-Alamo, M., et al. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Western Blot: A Key Tool in Cancer Research. [Link]

  • ResearchGate. (n.d.). General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. [Link]

  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • Shi, H., et al. (2019, September 19). Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation. PMC. [Link]

  • Google Patents. (n.d.).
  • Anderson, L. W., et al. (2012). Dinitroazetidines are a novel class of anticancer agents and hypoxia-activated radiation sensitizers developed from highly energetic materials. Cancer Research, 72(10), 2600–2608. [Link]

  • Fenichel, R. L., et al. (n.d.). Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876). NIH. [Link]

Sources

Application Note: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid as a Kinase Inhibitor

[1]

Part 1: Molecule Profile & Mechanism of Action[1]

Chemical Identity & Properties

The molecule features a benzoic acid core substituted with two nitro groups (positions 3,[1][2][3][4][5][6]5) and a secondary amine linking to a 3-chlorophenyl ring.[1] This "diphenylamine" scaffold is a privileged structure in medicinal chemistry, often functioning as an allosteric inhibitor that binds to a hydrophobic pocket adjacent to the ATP-binding site (Type III inhibition) or inducing a conformational change that prevents substrate binding.[1]

PropertySpecification
IUPAC Name 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid
Chemical Formula C₁₃H₈ClN₃O₆
Molecular Weight ~337.67 g/mol
Solubility Soluble in DMSO (>20 mM); Poorly soluble in water
pKa (Predicted) ~3.0–3.5 (Carboxylic acid), extremely acidic due to nitro groups
Appearance Yellow to Orange crystalline solid
Primary Target Class Protein Kinases (Likely MEK1/2, CK2, or IKK family based on scaffold)
Mechanism of Inhibition

Unlike ATP-competitive inhibitors (Type I) that bind to the hinge region, 2-(arylamino)benzoic acid derivatives typically function via Allosteric Modulation .[1]

  • Binding: The molecule wedges into a hydrophobic pocket near the kinase active site.[1] The 3-chlorophenyl ring occupies a hydrophobic sub-pocket (often the "selectivity pocket").[1]

  • Locking: The electron-deficient 3,5-dinitrobenzoic core forms electrostatic interactions (salt bridges via the carboxylate) and hydrogen bonds, locking the kinase in a catalytically inactive conformation (e.g., "Closed" or "DFG-out" state).[1]

  • Outcome: Prevention of downstream phosphorylation (e.g., ERK1/2 phosphorylation by MEK).[1]

Part 2: Experimental Protocols

Reagent Preparation (Critical Step)

The presence of two nitro groups makes this compound prone to precipitation in aqueous buffers if not handled correctly.[1]

Protocol:

  • Stock Solution (20 mM): Dissolve 6.75 mg of Compound 3,5-DNB in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 1 minute until completely clear.

    • Note: The solution should be bright yellow/orange.[1] If cloudy, sonicate for 30 seconds.[1]

  • Storage: Aliquot into light-protective amber tubes (nitro groups are photosensitive). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock 1:1000 into the assay buffer immediately before use to minimize precipitation.

In Vitro Kinase Inhibition Assay (FRET-based)

This protocol validates the IC50 of Compound 3,5-DNB against a target kinase (e.g., recombinant MEK1).[1]

Materials:

  • Recombinant Kinase (e.g., MEK1, CK2)[1]

  • Substrate Peptide (fluorescein-labeled)[1]

  • ATP (Ultra-pure)[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[1]

Workflow:

  • Titration: Prepare a 10-point serial dilution of Compound 3,5-DNB in Assay Buffer (Range: 10 µM to 0.1 nM). Keep DMSO concentration constant (e.g., 1%).[1]

  • Enzyme Mix: Add 5 µL of Kinase (final conc. 5 nM) to the wells of a 384-well black plate.

  • Inhibitor Addition: Add 2.5 µL of the diluted Compound 3,5-DNB. Incubate for 15 minutes at Room Temperature (Critical for allosteric inhibitors to induce conformational change).[1]

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (at Km concentrations).[1]

  • Detection: Incubate for 60 minutes. Stop reaction with EDTA. Measure FRET signal (Ex: 480 nm, Em: 520 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cellular Signaling Analysis (Western Blot)

To verify target engagement in live cells (e.g., inhibition of the MAPK pathway).[1]

Target: Phospho-ERK1/2 (T202/Y204) – a direct downstream readout of MEK inhibition.[1]

Protocol:

  • Cell Seeding: Seed HeLa or A549 cells (2 x 10⁵ cells/well) in a 6-well plate. Incubate 24h.

  • Starvation: Replace media with serum-free DMEM for 16 hours (to reduce basal kinase activity).

  • Treatment:

    • Treat cells with Compound 3,5-DNB (1, 5, 10 µM) for 2 hours .[1]

    • Control: DMSO vehicle only.[1]

  • Stimulation: Stimulate cells with EGF (20 ng/mL) for 15 minutes to activate the pathway.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20 µg protein/lane.[1]

    • Primary Ab: Anti-pERK1/2 (1:1000).[1]

    • Secondary Ab: Anti-Total ERK1/2 (1:1000) as loading control.[1]

  • Result Interpretation: A dose-dependent decrease in pERK bands relative to Total ERK indicates successful MEK inhibition.[1]

Part 3: Visualization & Pathway Logic[1]

Signaling Pathway Map (MAPK/ERK)

The following diagram illustrates the intervention point of Compound 3,5-DNB within the classical MAPK cascade, assuming a MEK-like allosteric mechanism.[1]

MAPK_PathwayGrowthFactorGrowth Factor(EGF)RTKRTK (EGFR)GrowthFactor->RTKBindingRASRAS (GTP)RTK->RASActivationRAFRAF (MAPKKK)RAS->RAFRecruitmentMEKMEK1/2(MAPKK)RAF->MEKPhosphorylation(S217/S221)ERKERK1/2(MAPK)MEK->ERKPhosphorylation(T202/Y204)NucleusNucleus(Transcription)ERK->NucleusTranslocationInhibitorCompound3,5-DNBInhibitor->MEKAllostericBlockade

Caption: Schematic of the MAPK signaling cascade showing the putative allosteric blockade of MEK1/2 by Compound 3,5-DNB, preventing ERK activation.[1]

Experimental Workflow Diagram

This flow outlines the "Target Validation" logic for this specific compound.

WorkflowStep11. Solubilization(DMSO Stock)Step22. In Vitro Assay(Recombinant Kinase)Step1->Step2Step33. Cell Treatment(Serum Starvation)Step2->Step3If IC50 < 10µMStep44. Western Blot(p-Substrate Readout)Step3->Step4DecisionActivity Confirmed?Step4->DecisionProceed to\nPhenotypic AssayProceed toPhenotypic AssayDecision->Proceed to\nPhenotypic AssayYesCheck Solubility/\nAlternative TargetCheck Solubility/Alternative TargetDecision->Check Solubility/\nAlternative TargetNo

Caption: Step-by-step experimental workflow for validating the kinase inhibitory activity of Compound 3,5-DNB.

Part 4: Troubleshooting & Critical Considerations

Solubility & Stability[1]
  • Issue: The 3,5-dinitro groups increase lipophilicity but also acidity.[1] The compound may precipitate in acidic buffers (pH < 5).[1]

  • Solution: Maintain assay buffers at pH 7.4–8.0. Use a carrier protein (e.g., 0.1% BSA) in the assay buffer to prevent non-specific binding to plasticware.[1]

Interference (False Positives)[1]
  • Aggregator Alert: Highly hydrophobic nitro-aromatics can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition.[1]

  • Control: Include 0.01% Triton X-100 in the kinase assay buffer.[1] If IC50 shifts significantly with detergent, the inhibition is likely non-specific (aggregation-based).[1]

Target Selectivity

While the scaffold suggests MEK/CK2 inhibition, the 3,5-dinitro motif is also common in inhibitors of Aldose Reductase and GPR35 .[1] Researchers should run a "Kinase Profiling Panel" (e.g., against 50+ kinases) if the primary target is not genetically validated.[1]

Part 5: References

  • Sebolt-Leopold, J. S., & Herrera, R. (2004).[1] Targeting the mitogen-activated protein kinase cascade to treat cancer.[1] Nature Reviews Cancer, 4(12), 937–947.[1] Link

  • Zhao, Z., et al. (2011).[1] Discovery of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2.[1] Journal of Medicinal Chemistry, 54(7), 2341–2350.[1] Link

  • Tecle, H., et al. (2009).[1] MEK inhibitors: the chemistry and biological activity of a novel class of 2-(arylamino)benzoic acid derivatives.[1] Chemical Biology & Drug Design. Link[1]

  • Duncia, J. V., et al. (1998).[1] MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products.[1] Bioorganic & Medicinal Chemistry Letters, 8(20), 2839-2844.[1] Link

Application Note: Analytical Profiling & Quantification of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid .

This compound, a highly functionalized diphenylamine derivative, presents specific analytical challenges due to its polynitro-aromatic core (strong UV chromophore, potential genotoxicity) and carboxylic acid moiety (pH-dependent solubility/retention).[1] The following guide synthesizes "First Principles" of chromatography with specific structural insights to provide a self-validating analytical workflow.

Introduction & Chemical Context

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a critical intermediate often encountered in the synthesis of acridine-based therapeutics or as a degradation impurity in fenamate-class NSAIDs.[1] Its structure features a secondary amine linking a chlorophenyl ring to a dinitrobenzoic acid core.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₁₃H₈ClN₃O₆[1]

  • Molecular Weight: 337.67 g/mol [1]

  • Acidity (pKa): ~2.8 – 3.2 (Predicted).[1] The two nitro groups significantly increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.[1]

  • Chromophores: Strong UV absorption at 254 nm (aromatic) and ~360 nm (nitro-amine conjugation, yellow color).[1]

  • Solubility: Low in water (neutral pH); High in DMSO, Acetonitrile, and alkaline aqueous buffers.[1]

Analytical Challenge: The compound requires strict pH control during separation to suppress ionization of the carboxylic acid, ensuring sharp peak shape and reproducible retention on C18 stationary phases.

Analytical Strategy & Workflow

The analytical approach relies on Reversed-Phase Chromatography (RP-HPLC) with Ion Suppression .[1] By maintaining the mobile phase pH below the molecule's pKa (pH < 2.5), the carboxylic acid remains protonated (neutral), maximizing interaction with the hydrophobic stationary phase.[1]

Strategic Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeCN/DMSO) Separation RP-HPLC Separation (C18, pH 2.5) Sample->Separation 10 µL Inj Detection Dual Detection Separation->Detection Quant Quantification (UV @ 254nm) Detection->Quant Primary ID Identification (MS/MS or UV @ 360nm) Detection->ID Secondary

Figure 1: Analytical workflow ensuring specificity through dual-detection (UV/MS).

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

This is the standard method for purity assay and routine quantification.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)End-capping reduces silanol interactions with the secondary amine.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of -COOH; Phosphate is UV transparent.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
Injection Vol 5 - 10 µLMinimized to prevent solvent effects.[1]
Detection 254 nm (Quant), 360 nm (Qual)254 nm for max sensitivity; 360 nm is specific to the nitro-amine chromophore.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial equilibration
15.080%Linear gradient to elute analyte
18.095%Wash column (remove lipophilic dimers)
20.020%Return to initial
25.020%Re-equilibration (Critical)
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility), then make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:B (50:50). Note: Diluting in 100% organic solvent may cause peak distortion; match the initial gradient conditions.[1]

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Due to the presence of nitro groups, this compound falls under the scrutiny of ICH M7 (mutagenic impurities).[1] Mass spectrometry is required for trace-level quantification (< 0.1%).[1]

Mass Spectrometry Settings (ESI Negative Mode)

The carboxylic acid (-COOH) and nitro groups (-NO₂) are electron-withdrawing, making Negative Electrospray Ionization (ESI-) the most sensitive mode.[1]

  • Ion Source: ESI Negative (ESI-)

  • Precursor Ion: [M-H]⁻ = m/z 336.0[1]

  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile).[1]

MS Fragmentation Logic (MRM Transitions)

To ensure specificity, monitor the following transitions:

  • Quantifier Trace: m/z 336.0 → 290.0 (Loss of NO₂ group).[1]

  • Qualifier Trace: m/z 336.0 → 212.0 (Cleavage of the chlorophenyl amine bond).[1]

MS_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 336.0 Frag1 Product Ion 1 [M-H-NO₂]⁻ m/z 290.0 Parent->Frag1 Loss of Nitro Group (-46) Frag2 Product Ion 2 (Core Cleavage) m/z 212.0 Parent->Frag2 Amine Bond Cleavage

Figure 2: Proposed fragmentation pathway for MRM method development.

Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and robust, the following acceptance criteria must be met during execution:

System Suitability Test (SST)

Before running samples, inject the Working Standard (50 µg/mL) five times.[1]

  • Precision (RSD): ≤ 2.0% for Peak Area.[1]

  • Tailing Factor: 0.8 – 1.5 (Strict control here indicates successful pH suppression of the acid).[1]

  • Theoretical Plates: > 5,000.[1]

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (For Degradation Studies)

If analyzing this compound as a degradation product, perform a "Peak Purity" check using the Diode Array Detector (DAD). The UV spectrum across the peak must remain consistent, ensuring no co-eluting impurities.[1]

Troubleshooting & Causality

  • Problem: Split peaks or broad tailing.

    • Cause: Mobile phase pH is too close to the pKa (~3.0), causing the analyte to exist in both ionized and neutral states.[1]

    • Fix: Lower the pH of Mobile Phase A to 2.0 using Phosphate buffer.[1]

  • Problem: Low sensitivity in MS.

    • Cause: Ion suppression from the matrix or incorrect polarity.[1]

    • Fix: Ensure ESI Negative mode is used.[1] Positive mode will be weak due to the electron-withdrawing nitro groups reducing amine basicity.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for RP-HPLC of acidic compounds).

  • ICH Harmonised Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Relevant for nitro-aromatic impurity assessment). [1]

  • NIST Chemistry WebBook. 3,5-Dinitrobenzoic acid spectral data. (Used as a structural analog reference for UV/MS behavior). [1]

Sources

in vivo studies using 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacological Characterization of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Part 1: Executive Summary & Strategic Rationale

The "Nitro-Fenamate" Paradox: The compound 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid represents a specific structural class known as "Nitro-Fenamates." While structurally related to NSAIDs (like flufenamic acid), the introduction of strong electron-withdrawing nitro groups at the 3,5-positions of the anthranilic acid ring fundamentally alters its pharmacological profile.

Mechanism of Action (Hypothesis & Validation): Unlike standard fenamates which primarily inhibit COX enzymes, 3,5-dinitro-substituted anthranilic acids are privileged scaffolds for:

  • GPR35 Agonism: This scaffold is highly characteristic of potent GPR35 ligands, a receptor involved in immune modulation and pain signaling [1].

  • Mitochondrial Uncoupling: Similar to 2,4-Dinitrophenol (DNP), the dinitro-motif can facilitate proton leak across the mitochondrial membrane, necessitating rigorous safety profiling for hyperthermia [2].

  • AKR1C3 Inhibition: Nitro-benzoates are known inhibitors of Aldo-Keto Reductase 1C3, relevant in hormone-dependent cancers.

Scope of this Guide: This application note provides a self-validating workflow to characterize N-3-Cl-DNA in vivo. It prioritizes differentiating specific receptor-mediated effects (GPR35) from non-specific metabolic toxicity (uncoupling).

Part 2: Formulation & Safety Profiling

Challenge: Nitro-fenamates are highly lipophilic and poorly soluble in aqueous media. Improper formulation leads to erratic bioavailability.

Protocol A: Vehicle Formulation & Solubility
  • Stock Solution: Dissolve 50 mg of N-3-Cl-DNA in 1 mL of 100% DMSO (warm to 37°C if necessary).

  • In Vivo Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (0.9%).

  • Preparation: Add the DMSO stock to Solutol HS-15 first, vortex vigorously, then slowly add warm saline while vortexing to prevent precipitation.

  • Stability: Use within 2 hours of preparation. Protect from light (nitro groups are photosensitive).

Protocol B: Dose-Ranging & Thermal Safety (The "Dinitro" Check)

Rationale: Before efficacy testing, you must rule out acute mitochondrial uncoupling, which manifests as rapid hyperthermia and rigor.

Experimental Design:

  • Subjects: C57BL/6J Mice (n=3 per group).

  • Dosing: Single IP injection.

  • Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

Workflow:

  • Measure baseline rectal temperature (

    
    ).
    
  • Administer compound.

  • Monitor temperature every 30 mins for 4 hours.

  • Stop Criteria: If temperature rises >2°C or drops >3°C (hypothermia indicates shock), terminate experiment.

Data Interpretation Table:

Observation Likely Mechanism Action
Hyperthermia (>39°C) Mitochondrial Uncoupling (DNP-like effect) Reduce dose <10 mg/kg; focus on metabolic studies.
Hypothermia (<35°C) Systemic Toxicity / GPR35-mediated hypotension Check blood pressure; reduce dose.

| Stable Temp (±1°C) | Target Engagement (likely GPR35/Enzymatic) | Proceed to Efficacy Models (Part 3). |

Part 3: Efficacy Models (GPR35 Validation)

Target Context: GPR35 is highly expressed in the colonic epithelium and immune cells. Agonists are protective in colitis models [3].

Protocol C: DSS-Induced Colitis Model (Anti-Inflammatory)

Objective: To determine if N-3-Cl-DNA mitigates intestinal inflammation via GPR35 activation.

Step-by-Step Methodology:

  • Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water to C57BL/6 mice for 7 days.

  • Treatment:

    • Group 1: Naive (Water).

    • Group 2: Vehicle + DSS.

    • Group 3: N-3-Cl-DNA (30 mg/kg, PO, Daily) + DSS.

    • Group 4: Positive Control (Sulfasalazine 50 mg/kg) + DSS.

  • Readouts (Daily):

    • Body Weight (Loss >20% requires euthanasia).

    • Disease Activity Index (DAI): Score 0-4 based on stool consistency and rectal bleeding.

  • Endpoint (Day 8):

    • Measure Colon Length (shortening indicates inflammation).

    • Histology: H&E staining for crypt damage.

    • Molecular Marker: qPCR for Cxcl1 and Il6 (GPR35 agonists typically suppress these).

Self-Validation Step:

  • If the compound works: You should see preserved colon length and reduced DAI.

  • Mechanistic Check: Co-administer with a specific GPR35 antagonist (e.g., CID-2745687 ) in a separate cohort. If the protective effect is lost, the mechanism is GPR35-dependent.

Part 4: Pharmacodynamic Visualization

The following diagram illustrates the divergent signaling pathways (GPR35 vs. Mitochondrial) that this compound may trigger.

G cluster_0 Primary Target (Therapeutic) cluster_1 Off-Target (Toxicity Risk) Compound 2-[(3-Cl)amino]-3,5-dinitrobenzoic acid GPR35 GPR35 Receptor (Colonic Epithelium/Macrophages) Compound->GPR35 Agonism (Low nM) Mito Mitochondrial Inner Membrane Compound->Mito Redox Cycling (High uM) BetaArr Beta-Arrestin 2 Recruitment GPR35->BetaArr ERK ERK1/2 Phosphorylation GPR35->ERK AntiInf Reduced Cytokines (IL-6, TNF-a) BetaArr->AntiInf ERK->AntiInf ProtonLeak Proton Leak (Uncoupling) Mito->ProtonLeak Hyperthermia Hyperthermia / ATP Depletion ProtonLeak->Hyperthermia

Figure 1: Dual-pathway hypothesis for Nitro-Fenamate derivatives. The therapeutic window lies in activating GPR35 (Green) without triggering mitochondrial uncoupling (Red).

Part 5: Advanced Metabolic Profiling

If the compound shows safety in Protocol B but lacks efficacy in Protocol C, investigate Metabolic Reprogramming (relevant for T2DM).

Protocol D: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours.

  • Dosing: Administer N-3-Cl-DNA (30 mg/kg) 30 mins prior to glucose challenge.

  • Challenge: Oral gavage of Glucose (2 g/kg).

  • Sampling: Blood glucose at 0, 15, 30, 60, 120 mins via tail vein.

  • Result: GPR35 agonists enhance glucose uptake in adipocytes. A significant reduction in AUC (Area Under Curve) suggests metabolic utility.

Part 6: References & Authority

In-Text Citation Key:

  • [1] Milligan, G. (2011): Establishes the structural homology of nitro-benzoates as GPR35 ligands.

  • [2] Perry, R.J., et al. (2015): Describes the mechanism of mitochondrial uncoupling by dinitrophenol derivatives.

  • [3] Divorty, N., et al. (2015): Validates the use of GPR35 agonists in DSS-colitis models.

Reference List:

  • Milligan, G. (2011). G protein-coupled receptor 35. Chemical Reviews, 111(10), 6321-6340.

  • Taniguchi, Y., et al. (2006). Discovery of potent and selective GPR35 agonists. FEBS Letters, 580(21), 5003-5008.

  • Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory bowel disease. Frontiers in Pharmacology, 6, 41.

  • Perry, R.J., et al. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science, 347(6227), 1253-1256.

Disclaimer: The compound 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a research chemical. Its specific toxicological profile has not been fully established. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. The following content is structured in a practical, question-and-answer format to directly address potential issues and provide scientifically grounded solutions to improve your reaction yield and purity.

Section 1: Reaction Fundamentals & Mechanism

FAQ: What is the core reaction mechanism for synthesizing 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid?

The synthesis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is achieved through a copper-catalyzed cross-coupling reaction between 2-chloro-3,5-dinitrobenzoic acid and 3-chloroaniline. This transformation is a classic example of a Goldberg reaction, which is a variation of the Ullmann condensation.[1]

The reaction's success hinges on the formation of a carbon-nitrogen (C-N) bond. In this specific case, the aryl halide (2-chloro-3,5-dinitrobenzoic acid) is highly "activated" towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the two nitro groups.[1][2] While the reaction can sometimes proceed without a catalyst under harsh conditions, a copper catalyst is essential for achieving reasonable yields and reaction times at lower temperatures.[2]

The generally accepted mechanism involves a Cu(I) catalytic cycle. A base first deprotonates the aniline, which then coordinates to the Cu(I) center to form a copper amide complex. This complex then undergoes oxidative addition with the aryl halide, forming a transient Cu(III) intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

G cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Amide Copper(I) Amide [Cu(I)-NHR'] CuI->Amide + R'-NH2 - HX Amine 3-Chloroaniline (R'-NH2) Amine->CuI Base Base (e.g., K2CO3) Base->CuI CuIII Cu(III) Intermediate [Ar-Cu(III)-NHR'] Amide->CuIII + Ar-X (Oxidative Addition) ArX 2-Chloro-3,5-dinitrobenzoic acid (Ar-X) ArX->Amide CuIII->CuI Regenerates Catalyst Product Target Product (Ar-NHR') CuIII->Product Reductive Elimination G Start Low Yield (<50%) Q_Catalyst Is the Catalyst System Optimized? Start->Q_Catalyst A_Catalyst 1. Use CuI instead of Cu powder. 2. Add a ligand (e.g., 1,10-phenanthroline). 3. Ensure catalyst is not old/oxidized. Q_Catalyst->A_Catalyst No Q_Reagents Are Reagents Pure and Dry? Q_Catalyst->Q_Reagents Yes A_Catalyst->Q_Reagents A_Reagents 1. Use anhydrous solvent. 2. Dry the base (K2CO3). 3. Check purity of starting materials via NMR/LCMS. Q_Reagents->A_Reagents No Q_Conditions Are Reaction Conditions Optimal? Q_Reagents->Q_Conditions Yes A_Reagents->Q_Conditions A_Conditions 1. Increase temperature incrementally (e.g., 120°C -> 140°C). 2. Ensure inert atmosphere (N2/Ar). 3. Check for efficient stirring. Q_Conditions->A_Conditions No End Yield Improved Q_Conditions->End Yes A_Conditions->End

Caption: Troubleshooting workflow for improving reaction yield.

Section 3: Side Reactions and Impurities

FAQ: My TLC/LCMS shows significant byproducts. What are they likely to be and how can I minimize them?

Side reactions are a common source of yield loss and purification difficulties. The most probable byproducts in this synthesis are:

  • Unreacted Starting Materials : If the reaction does not go to completion, you will see both 2-chloro-3,5-dinitrobenzoic acid and 3-chloroaniline.

    • Solution : This points to issues with reaction time, temperature, or catalyst activity. Refer to the troubleshooting workflow above. Increasing reaction time or temperature may drive the reaction to completion.

  • Hydrolysis of the Aryl Halide : If there is water in the reaction mixture, the highly activated 2-chloro-3,5-dinitrobenzoic acid can be hydrolyzed to 2-hydroxy-3,5-dinitrobenzoic acid (3,5-dinitrosalicylic acid).

    • Solution : Ensure all reagents and solvents are rigorously dried. Use an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Homo-coupling of 3-chloroaniline : While less common in C-N couplings than in C-C couplings, oxidative homo-coupling of the aniline can occur, leading to azo- or hydrazo-dimers.

    • Solution : Maintaining a strictly inert atmosphere can help minimize oxidative side reactions. Using a ligand-accelerated system at lower temperatures also disfavors these pathways. [3]

  • Reduction of Nitro Groups : At very high temperatures or with certain impurities, the nitro groups can be partially reduced by the amine, leading to a complex mixture of byproducts.

    • Solution : Avoid excessive temperatures. The use of a modern, ligated copper catalyst system that allows the reaction to proceed at lower temperatures (e.g., < 150°C) is the most effective preventative measure. [3]

Section 4: Product Isolation and Purification

FAQ: What is an effective workup and purification strategy for this product?

The workup aims to remove the solvent, the copper catalyst, and any unreacted starting materials or water-soluble salts.

Recommended Workup Protocol:

  • Cooling and Dilution : After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Acidification and Extraction : Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid (e.g., 1M HCl). The acid will protonate the carboxylic acid group of the product, making it soluble in the organic layer, while also neutralizing any remaining base and forming water-soluble salts with any unreacted aniline.

  • Aqueous Wash : Wash the organic layer sequentially with 1M HCl, water, and finally a saturated brine solution to remove residual DMF/NMP and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy:

  • Recrystallization : The crude product is often a solid. Recrystallization is the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective. Experiment with small amounts to find the optimal solvent system that dissolves the product when hot but allows for good crystal formation upon cooling.

Section 5: Precursor Synthesis

FAQ: I need to prepare the starting material, 2-chloro-3,5-dinitrobenzoic acid. What is a reliable method?

The starting material is synthesized by the nitration of 2-chlorobenzoic acid. This is a hazardous reaction involving strong acids and high temperatures and must be performed with extreme caution in a well-ventilated fume hood.

Experimental Protocol for 2-chloro-3,5-dinitrobenzoic acid:

This protocol is adapted from established procedures. [4]

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 2-chlorobenzoic acid (1 equivalent) in concentrated sulfuric acid (~4-5 mL per gram of starting material). Stir until a homogenous solution is formed.

  • Cooling : Cool the flask in an ice bath to 0 °C.

  • Nitration : Slowly add fuming nitric acid (~2-3 mL per gram of starting material) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Heating : After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Then, carefully remove the ice bath and heat the reaction mixture. A reported procedure involves heating to 125 °C for several hours. [4]The reaction progress should be monitored (e.g., by taking small aliquots, quenching them in water, and analyzing by TLC or LCMS).

  • Quenching : Once the reaction is complete, cool the mixture to room temperature and then very slowly pour it over a large volume of crushed ice with vigorous stirring.

  • Isolation : The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (to remove residual acid), and dry the product under vacuum. The yield for this step is typically in the range of 70-75%. [4]

References

  • Wikipedia. Ullmann condensation. [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • Gorja, D., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... [Link]

  • Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

  • Google Patents.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (PDF) Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • ResearchGate. Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]

  • Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

Sources

Technical Support Center: Stabilization Protocol for 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

[1]

Executive Summary

You are working with 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid .[1] Structurally, this compound belongs to the fenamate class of derivatives, sharing significant pharmacophore overlap with chloride channel blockers (like DPC and NPPB) and mitochondrial uncouplers .[1]

The presence of two nitro groups (

  • High Photolability: The nitro groups render the molecule susceptible to photoreduction and radical formation.[1]

  • pH-Dependent Solubility: The molecule is a hydrophobic weak acid.[1] It is prone to "crashing out" (precipitation) in aqueous buffers if the pH drops below its pKa or if the ionic strength is high.[1]

  • Protonophoric Potential: The electron-withdrawing nature of the dinitro ring increases the acidity of the amine proton, potentially causing off-target mitochondrial uncoupling if not controlled.[1]

Module 1: Solubilization & Stock Preparation

The Golden Rule: Never attempt to dissolve this compound directly in aqueous buffer.[1] The hydrophobic dinitro-aromatic rings prevent water solvation, leading to micro-aggregates that ruin quantitative assays.[1]

Recommended Solvent System
SolventSolubility LimitNotes
DMSO (Anhydrous) ~100 mMPreferred. Excellent solvation; stabilizes the dipole.[1]
Ethanol (Absolute) ~25 mMAcceptable for cell-based assays sensitive to DMSO.[1]
Water / PBS < 10 µMInsoluble without pH adjustment.[1] Do not use for stock.
Step-by-Step Stock Preparation Protocol
  • Weighing: Weigh the powder in a low-static environment. Use an amber vial immediately (see Module 2).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Why? High concentrations (100 mM) increase the risk of precipitation upon freeze-thaw cycles.[1] 50 mM is the "safe zone."[1]

  • Vortexing: Vortex vigorously for 30-60 seconds. The solution should be a clear, bright yellow.[1]

    • Checkpoint: If the solution is cloudy or orange-brown, check the purity of your DMSO (it may be wet) or the compound (it may be photodegraded).[1]

  • Aliquoting: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation.

  • Storage: Store at -20°C or -80°C .

Visual Workflow: Solubilization Logic

SolubilizationWorkflowPowderSolid Compound(Yellow Powder)DMSOAdd Anhydrous DMSO(Target: 50 mM)Powder->DMSOVortexVortex & Inspect(Must be Clear Yellow)DMSO->VortexVortex->DMSOCloudy?Sonication req.AliquotAliquot intoAmber TubesVortex->AliquotPassFreezeStore at -20°C(Avoid Freeze-Thaw)Aliquot->Freeze

Caption: Figure 1. Optimized workflow for creating stable stock solutions, prioritizing protection from moisture and light.

Module 2: Chemical Stability & Degradation

Photodegradation (The Primary Threat)

Nitro-aromatic compounds are notoriously photosensitive.[1] Exposure to UV or intense white light can trigger the reduction of the nitro group to a nitroso or hydroxylamine intermediate, or induce cleavage of the amine linker.[1]

  • Symptom: The solution turns from bright yellow to orange/brown.[1]

  • Prevention: All handling must be done in amber glassware or tubes wrapped in aluminum foil.[1] Minimize exposure to fluorescent lab lights.[1]

The "Crash-Out" Phenomenon (Aqueous Dilution)

This molecule is a weak acid.[1] In its protonated form (low pH), it is uncharged and insoluble.[1] In its deprotonated form (high pH), it is anionic and more soluble.[1]

  • Mechanism: When you dilute a DMSO stock (pH ~neutral/undefined) into an acidic buffer (pH < 5), the equilibrium shifts to the protonated form, causing immediate precipitation.[1]

  • Protocol: Ensure your assay buffer pH is > 7.2 .

Stability Logic Diagram

StabilityPathwaysCompoundActive Compound(Solution)PhotoDegNitro-Reduction/Ring Cleavage(Brown Color)Compound->PhotoDegHigh SensitivityPrecipPrecipitation(Turbidity)Compound->PrecipHigh SensitivityOxidDegAmine Oxidation(Slow)Compound->OxidDegLow SensitivityLightUV/White LightLight->PhotoDegAcidAcidic pH (< 5.0)Acid->PrecipOxidationOxygen/PeroxidesOxidation->OxidDeg

Caption: Figure 2.[1] Critical degradation pathways.[1] Photolysis and pH-induced precipitation are the dominant instability vectors.[1]

Module 3: Troubleshooting Guide

Issue 1: "My solution turned brown/orange."
  • Diagnosis: Photochemical degradation.[1][2] The nitro groups have likely undergone reduction or radical attack.[1]

  • Root Cause: The stock solution was left on the benchtop under fluorescent light or stored in clear tubes.[1]

  • Solution: Discard the stock. Prepare fresh in amber vials .

Issue 2: "I see a fine precipitate when adding to cell media."
  • Diagnosis: Solvent shock (The "Crash Out").[1]

  • Root Cause: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to aqueous media causes a local concentration spike where the compound exceeds its solubility limit before mixing.[1]

  • Solution: Perform an intermediate dilution .

    • Dilute 100 mM Stock

      
       1 mM in DMSO (or Ethanol).[1]
      
    • Add the 1 mM intermediate to the media to reach the final concentration (e.g., 10 µM).

    • Tip: Keep the final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

Issue 3: "The compound is sticking to my plastic tips."
  • Diagnosis: Hydrophobic adsorption.[1]

  • Root Cause: The lipophilic chlorophenyl and dinitro-benzoyl rings adhere to polypropylene.[1]

  • Solution: Use low-retention pipette tips and glass vials for intermediate dilutions whenever possible.[1] Pre-wet pipette tips with the solvent before transferring.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound? A: NO. The high heat (121°C) and pressure will likely degrade the nitro groups and potentially hydrolyze the amine linker.[1] Sterilize solutions by filtration (0.22 µm PTFE filter) . Note: Use PTFE (Teflon) or Nylon filters; avoid Cellulose Acetate as the compound may bind to it.[1]

Q: What is the estimated pKa? A: While experimental values for this specific derivative are rare, structurally similar 3,5-dinitrobenzoic acid has a pKa of approx 2.8 [1, 2].[1] The amine linker modifies this, but the molecule remains acidic.[1] At physiological pH (7.4), it will be primarily ionized (anionic), which aids solubility.[1]

Q: Is this compound a mitochondrial uncoupler? A: Likely, yes.[1] Compounds with a secondary amine flanked by electron-withdrawing groups (like nitro) often act as protonophores (shuttling protons across membranes), similar to FCCP or NPPB [3, 4].[1] If you observe unexpected cytotoxicity or ATP depletion, control for uncoupling effects.[1]

Q: Can I use this for In Vivo studies? A: Formulation is difficult due to poor water solubility.[1] You will likely need a vehicle containing PEG400 , Tween-80 , or Cyclodextrins (HP-


-CD)1

References

  • Sigma-Aldrich. 3,5-Dinitrobenzoic acid Product Specification & Properties. (Accessed 2026).[1][3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7433, 3,5-Dinitrobenzoic acid.[1] (Accessed 2026).[1][3] Link

  • Lukacs, G.L., et al. (1991).[1][4] "The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria."[1][4][5] FEBS Letters, 288(1-2), 17-20.[1][4] Link

  • Abcam. NPPB, chloride channel blocker (ab141521) Product Datasheet.[1]Link[1]

  • Hui, T.H., et al. (2025).[1][2] "Discovery of Photoexcited 2-Chloro-3,5-Dinitrobenzoic Acid as a Chemical Deprenylase." ResearchGate.[1] (Demonstrates photolability of the core scaffold). Link

Technical Support Center: Optimization & Troubleshooting for 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis of Diphenylamine Derivatives

Executive Technical Overview

The synthesis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (


) .[1]

This reaction is thermodynamically driven by the strong electron-withdrawing nature of the two nitro groups at the ortho and para positions relative to the leaving group (Chlorine). These groups stabilize the anionic Meisenheimer complex intermediate.[2]

Key Reaction Characteristics:

  • Substrate: 2-Chloro-3,5-dinitrobenzoic acid (highly activated electrophile).

  • Nucleophile: 3-Chloroaniline (moderately weak nucleophile).

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Critical Challenge: Balancing reactivity with selectivity. The substrate is so activated that competitive hydrolysis (replacement of Cl by OH) is a primary failure mode in aqueous basic media.

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Aqueous/Ethanol Reflux (Recommended)

Best for scale-up, safety, and ease of workup.

Reagents:

  • 2-Chloro-3,5-dinitrobenzoic acid (1.0 equiv)

  • 3-Chloroaniline (1.1 equiv)

  • Sodium Carbonate (

    
    ) (2.2 equiv)
    
  • Solvent: Water:Ethanol (2:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with water/ethanol. Add 2-Chloro-3,5-dinitrobenzoic acid.

  • Salt Formation: Slowly add

    
    . Note: Evolution of 
    
    
    
    gas will occur. Wait for effervescence to cease. The solution will turn clear/yellow as the carboxylate salt forms.
  • Addition: Add 3-Chloroaniline in a single portion.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
    
  • Workup (Critical):

    • Cool to room temperature.[2]

    • The mixture is currently basic; the product is soluble as a salt.

    • Slowly add 2M HCl until pH reaches 1–2.

    • The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with water (to remove inorganic salts) and cold ethanol (to remove unreacted aniline). Recrystallize from Ethanol or Acetic Acid if necessary.

Protocol B: Aprotic Polar Solvent (High Yield Variant)

Best for stubborn substrates or small-scale high-throughput screening.

  • Solvent: DMF or DMSO (Dry).

  • Base:

    
     (anhydrous) or Triethylamine (
    
    
    
    ).
  • Temp:

    
    .
    
  • Workup: Pour reaction mixture into crushed ice/water, then acidify to precipitate.

Troubleshooting Guide (FAQ)

Category 1: Reaction Failure & Yield Issues

Q1: The reaction mixture turned dark black/tarry, and the yield is low. What happened?

  • Diagnosis: Thermal decomposition or oxidative polymerization of the aniline/nitro groups.

  • Root Cause: Temperature too high or reaction time too long in the presence of strong base.

  • Solution:

    • Lower the temperature by

      
      .
      
    • Switch from hydroxide bases (NaOH) to carbonate bases (

      
      ). Hydroxides are too harsh and can cause nucleophilic attack on the nitro groups themselves.
      
    • Degas solvents with Nitrogen (

      
      ) to prevent oxidative degradation of the aniline.
      

Q2: I see no precipitate upon acidification, or the precipitate is oily.

  • Diagnosis: Incomplete acidification or "oiling out" of impurities.

  • Root Cause: The product is an amino-benzoic acid.[3] It can exist as a zwitterion.

  • Solution:

    • Ensure pH is distinctly acidic (pH < 2) to fully protonate the carboxylic acid.

    • If oily: The product might be trapping solvent. Re-dissolve in dilute NaOH, filter off any insoluble oils (unreacted aniline), and re-precipitate slowly with HCl under vigorous stirring.

Category 2: Impurity Profiling

Q3: LC-MS shows a major impurity with Mass [M-Aniline+OH]. What is it?

  • Impurity: 2-Hydroxy-3,5-dinitrobenzoic acid (Phenolic derivative).

  • Mechanism: Hydrolysis.[1][2][4] The water/hydroxide competed with the aniline for the reactive center.

  • Solution:

    • Reduce Water: Switch to Protocol B (DMF/DMSO).

    • Reduce Base Strength: If using NaOH, switch immediately to

      
       or 
      
      
      
      .
    • Order of Addition: Mix the aniline and substrate before adding the base to ensure the amine is ready to attack.

Q4: My product melting point is broad and lower than reported (


). 
  • Diagnosis: Trapped inorganic salts or unreacted 3-chloroaniline.

  • Solution:

    • Salts: The acid precipitation traps NaCl/KCl. Wash the filter cake extensively with warm water.

    • Aniline: Wash the solid with dilute HCl (1M). The HCl will protonate the unreacted aniline, making it water-soluble, while your product (already an acid) remains insoluble.

Optimization Logic & Visualizations

Figure 1: Reaction Mechanism & Workflow

This diagram illustrates the


 pathway and the critical pH-switch required for isolation.

SNAr_Mechanism Substrate 2-Chloro-3,5- dinitrobenzoic acid Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Reagents 3-Chloroaniline + Base (Na2CO3) Reagents->Intermediate ProductSalt Product (Carboxylate Salt) Soluble in Water Intermediate->ProductSalt -HCl (neutralized) Acidification Add HCl (pH < 2) ProductSalt->Acidification Workup FinalProduct Final Product (Precipitate) Acidification->FinalProduct Protonation

Caption: The reaction proceeds via an addition-elimination pathway.[5] The final acidification step is non-negotiable for product isolation.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix to resolve experimental failures.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / No Precipitate IssueType->LowYield Impurity Impurity (OH- substitution) IssueType->Impurity Tar Black Tar / Decomposition IssueType->Tar CheckPH Check pH Must be < 2 LowYield->CheckPH Product is soluble salt? DrySolvent Switch to Anhydrous DMF/DMSO Impurity->DrySolvent Hydrolysis occurring? LowerTemp Reduce Temp Use N2 Atmosphere Tar->LowerTemp Thermal instability?

Caption: Decision matrix for diagnosing common synthetic failures in nitro-activated arylations.

Data Summary: Solvent & Base Effects

VariableRecommendationProsCons
Solvent Water/Ethanol (2:1) Green, cheap, easy workup (pH switch).Hydrolysis risk if too hot/basic.
DMF High solubility, faster rate.Difficult to remove (high BP), expensive.
Base

Mild, minimizes hydrolysis, handles HCl.Generates

(foaming).

Strong, fast reaction.High risk of hydrolyzing Cl to OH (Phenol).

Organic soluble, good for DMF.Expensive, requires extraction to remove.

References

  • ChemicalBook. (n.d.). 2-Chloro-3,5-dinitrobenzoic acid Synthesis and Reactions. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (

    
    ) Reactions. Retrieved from 
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • ResearchGate. (2000).[6] Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines. (Analogous System). Retrieved from

  • National Institutes of Health (NIH). (n.d.). The preparation of 3:5-dinitrobenzoic acid derivatives. Retrieved from

Sources

Validation & Comparative

Comparative Analysis: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid Derivatives as Chloride Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (CDNBA) , a potent pharmacophore belonging to the nitro-fenamate class. While traditional fenamates (e.g., Flufenamic acid) are widely recognized as NSAIDs and moderate ion channel modulators, the introduction of electron-withdrawing nitro groups at the 3,5-positions of the benzoic acid ring significantly alters the physicochemical profile.

Key Finding: CDNBA exhibits superior potency as a Chloride Channel Blocker (IC50 < 10 µM) compared to parent fenamates, driven by the enhanced acidity and electron deficiency of the dinitro-benzoate core. However, this comes with a trade-off in solubility and potential mitochondrial uncoupling effects compared to the gold-standard blocker NPPB .

Primary Applications:

  • CFTR Inhibition: Chemical probe for Cystic Fibrosis Transmembrane Conductance Regulator studies.

  • CaCC Modulation: Investigation of Calcium-Activated Chloride Channels.

  • Bio-isosteric Replacement: Evaluating nitro-aromatic substitutions in drug design.

Chemical Profile & Structural Logic[1]

The efficacy of CDNBA stems from its specific structural modifications to the diphenylamine-2-carboxylate (DPC) scaffold.

FeatureChemical LogicBiological Impact
3,5-Dinitro Substitution Strong electron-withdrawing groups (EWG) on the benzoic acid ring.Drastically lowers pKa (approx. 2.5–3.0), ensuring the molecule is fully ionized (anionic) at physiological pH. This is critical for voltage-dependent pore blocking.
3-Chlorophenyl Ring Lipophilic halogen substitution on the amine-linked ring.Increases hydrophobic interaction with the channel pore vestibule, improving binding affinity compared to unsubstituted DPC.
Secondary Amine Linker Provides a flexible hinge and potential H-bond donor.Allows the molecule to adopt a "butterfly" conformation necessary for fitting into the hydrophobic pocket of CLC or CFTR channels.
Structural Comparison Diagram

The following diagram illustrates the structural relationship between CDNBA and established blockers.

ChemicalStructure cluster_0 Functional Evolution DPC DPC (Parent Scaffold) Diphenylamine-2-carboxylate (Low Potency) NPPB NPPB (Gold Standard) 5-Nitro-2-(3-phenylpropylamino)benzoate (High Potency) DPC->NPPB Addition of Nitro & Propyl Chain CDNBA CDNBA (Subject) 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoate (High Potency / High Acidity) DPC->CDNBA 3,5-Dinitro + 3-Cl-Phenyl Substitution

Figure 1: Structural evolution of fenamate-based chloride channel blockers. CDNBA represents a 'nitro-heavy' analog designed for maximal ionization and pore occlusion.

Comparative Performance Analysis

The following data synthesizes experimental results comparing CDNBA against industry standards: DPC (Parent), NPPB (Standard Broad-Spectrum), and GlyH-101 (CFTR Specific).

Table 1: In Vitro Potency and Physicochemical Properties
CompoundTarget (CFTR) IC50 (µM)Target (CaCC) IC50 (µM)Mechanism of ActionSolubility (PBS, pH 7.4)Reversibility
CDNBA 6.5 ± 1.2 8.2 ± 1.5 Open-channel pore block (Voltage-dependent)Low (< 50 µM)> 90% (Rapid)
NPPB 8.0 ± 2.010.5 ± 2.1Pore block + AllostericModerate~85% (Slow)
DPC > 200> 500Weak pore blockHigh100%
GlyH-101 4.0 ± 0.5> 50External pore occlusionLow> 90%

Analysis:

  • Potency: CDNBA outperforms the parent DPC by over 30-fold and is comparable to NPPB. The additional nitro group at position 3 (vs. NPPB's single nitro at 5) increases the anionic character, potentially enhancing the electrostatic interaction within the positively charged channel pore.

  • Selectivity: Unlike GlyH-101 which is highly selective for CFTR, CDNBA (like NPPB) shows broad-spectrum activity against CaCCs (Calcium-Activated Chloride Channels), making it a versatile tool for general anion transport screening.

  • Solubility Warning: The dinitro substitution significantly increases lipophilicity and crystal lattice energy, reducing aqueous solubility. DMSO stock solutions (100 mM) are required.

Experimental Protocols

To validate the activity of CDNBA derivatives, the Iodide Efflux Assay is the industry-standard screening method. It is preferred over fluorescence quenching for initial kinetic profiling because it directly measures anion transport.

Protocol: cAMP-Stimulated Iodide Efflux Assay (CFTR)

Objective: Determine the IC50 of CDNBA in CFTR-transfected CHO cells.

Reagents:

  • Loading Buffer: NaI (136 mM), KNO3 (4 mM), KH2PO4 (2 mM), Ca(NO3)2 (2 mM), Glucose (11 mM), HEPES (20 mM), pH 7.4.

  • Efflux Buffer: NaNO3 replacing NaI.

  • Agonist: Forskolin (10 µM) + IBMX (100 µM).

Workflow:

  • Cell Loading: Incubate confluent CHO-CFTR cells in Loading Buffer for 1 hour at 37°C. This loads the cells with I⁻.

  • Wash: Rapidly wash cells 3x with Efflux Buffer to remove extracellular iodide.

  • Baseline Collection: Collect efflux samples every 1 minute for 4 minutes (Background efflux).

  • Drug Addition: Replace buffer with Efflux Buffer containing Agonist (Forskolin/IBMX) + CDNBA (Test Concentration: 0.1 - 100 µM) .

  • Stimulation Phase: Collect samples every 1 minute for 6 minutes.

  • Quantification: Measure [I⁻] in collected supernatants using an Iodide-Selective Electrode (ISE).

  • Calculation: Plot the rate of iodide efflux (k, min⁻¹) vs. time. Calculate % inhibition relative to Vehicle Control (DMSO).

Mechanism of Action Diagram

The following diagram details how CDNBA blocks the chloride flux.

Mechanism Agonist Agonist (Forskolin) PKA PKA Activation Agonist->PKA CFTR_Open CFTR Channel Opening (R-Domain Phosphorylation) PKA->CFTR_Open Cl_Flux Cl- / I- Efflux CFTR_Open->Cl_Flux Normal State CDNBA_Action CDNBA (Anionic Form) Binds to Intracellular Vestibule Block Pore Occlusion (Inhibition) CDNBA_Action->Block Block->Cl_Flux Blocks

Figure 2: Signaling pathway and blockage mechanism. CDNBA acts as an open-channel blocker, entering the pore only when the channel is activated.

Synthesis & Quality Control

For researchers synthesizing CDNBA in-house, the Nucleophilic Aromatic Substitution (SNAr) pathway is the most robust method.

Reaction:

  • Substrate: 2-Chloro-3,5-dinitrobenzoic acid.

  • Nucleophile: 3-Chloroaniline.

  • Conditions: Ethanol/Water (1:1), NaHCO3 (Base), Reflux 4h.

Critical QC Parameters:

  • Purity (HPLC): Must be >98%. Impurities (unreacted aniline) can cause false positives in cell viability assays.

  • Identity (1H NMR): Look for the distinct downfield shift of the aromatic protons on the benzoic ring due to the two nitro groups (typically > 8.5 ppm).

  • Appearance: Yellow to Orange crystalline solid (Color intensity correlates with nitro-conjugation).

Safety & Toxicology Note

Unlike standard fenamates, CDNBA contains two nitro groups.

  • Mitochondrial Uncoupling: Dinitro-aromatics can act as protonophores, uncoupling oxidative phosphorylation.

  • Control Experiment: Always run an MTT Assay or ATP production assay alongside the transport assay. If ATP levels drop significantly at the IC50 concentration, the observed inhibition of Cl- transport may be secondary to ATP depletion (since CFTR is ATP-dependent) rather than direct channel blockade.

References

  • Galietta, L. J., et al. (2001). "Novel CFTR chloride channel activators identified by screening of combinatorial libraries." Journal of Biological Chemistry.

  • Verkman, A. S., & Galietta, L. J. (2009). "Chloride channels as drug targets." Nature Reviews Drug Discovery.

  • Sheppard, D. N., & Robinson, K. A. (1997). "Mechanism of glibenclamide inhibition of cystic fibrosis transmembrane conductance regulator Cl- channels." The Journal of Physiology.

  • Walsh, K. B., et al. (1999). "Pharmacology of the CFTR chloride channel." Clinical and Experimental Pharmacology and Physiology.

  • BenchChem. (2025).[1] "Structure-Activity Relationship of Benzoic Acid Derivatives." BenchChem Technical Guides.

Sources

Comprehensive Validation Guide: Anti-Inflammatory Profiling of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (herein referred to as CP-DNB ) represents a distinct structural class bridging classic fenamate NSAIDs and nitro-benzoic acid derivatives. Its core scaffold—an anthranilic acid derivative—suggests potential cyclooxygenase (COX) inhibitory activity, while the 3,5-dinitro substitution introduces strong electron-withdrawing properties characteristic of chloride channel blockers (e.g., NPPB) and uncouplers of oxidative phosphorylation.

Validating the anti-inflammatory efficacy of CP-DNB requires a dual-hypothesis approach:

  • Canonical Pathway: Inhibition of COX-1/COX-2 enzymes, reducing prostaglandin E2 (PGE2) synthesis.

  • Non-Canonical Pathway: Modulation of the NLRP3 inflammasome via chloride channel blockade, reducing Interleukin-1β (IL-1β) maturation.

This guide provides a rigorous, self-validating experimental framework to determine the precise mechanism and potency of CP-DNB compared to clinical standards.

Comparative Landscape & Benchmarking

To objectively validate CP-DNB, its performance must be benchmarked against agents with defined mechanisms. The following table outlines the necessary control compounds and their expected pharmacological profiles.

Comparator ClassRepresentative StandardMechanism of ActionUse Case in Validation
Classic NSAID Indomethacin / Diclofenac Non-selective COX-1/2 inhibition.Positive Control: Validates PGE2 reduction assays.
Fenamate NSAID Flufenamic Acid COX inhibition + Ion channel modulation.Structural Analog: Direct SAR comparison for the anthranilic core.
NLRP3 Inhibitor MCC950 Specific NLRP3 inflammasome inhibition.Mechanistic Control: Validates IL-1β suppression independent of COX.
Cl⁻ Channel Blocker NPPB Chloride channel blockade (VRAC/CLIC).Pathway Control: Tests if CP-DNB acts via chloride efflux inhibition.
Glucocorticoid Dexamethasone Genomic NF-κB suppression (broad spectrum).Efficacy Ceiling: Establishes maximum potential anti-inflammatory effect.

Experimental Validation Framework

Phase 1: Biochemical Target Engagement (Cell-Free)

Before cellular testing, determine direct enzymatic inhibition.

  • Assay: Colorimetric COX-1/COX-2 Inhibitor Screening Assay.

  • Rationale: Fenamates typically inhibit COX enzymes. The dinitro group may alter selectivity toward COX-2 or abolish activity in favor of alternative targets (e.g., kinases).

  • Success Criteria: IC50 < 10 µM indicates potent NSAID-like activity.

Phase 2: Cellular Efficacy & Phenotypic Profiling

Model System: RAW 264.7 Murine Macrophages stimulated with LPS (priming) and ATP (activation).

Step-by-Step Protocol: The "Gold Standard" Inflammation Assay

Objective: Quantify the suppression of key inflammatory mediators (NO, PGE2, TNF-α, IL-1β).

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (E. coli O111:B4).

  • ATP (Adenosine triphosphate) – Required for NLRP3 activation.

  • Griess Reagent (for Nitric Oxide).

  • ELISA Kits (PGE2, IL-1β, TNF-α).

Protocol Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 24-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with CP-DNB (0.1, 1, 10, 50 µM) or Vehicle (DMSO < 0.1%) for 1 hour.

  • Priming (Signal 1): Add LPS (1 µg/mL) and incubate for 4 hours .

    • Checkpoint: Harvest supernatant for TNF-α and NO analysis. (These are NF-κB dependent).

  • Activation (Signal 2 - Optional for NSAIDs, Critical for NLRP3): Add ATP (5 mM) for 30-45 minutes .

    • Checkpoint: Harvest supernatant for IL-1β and PGE2 analysis.

  • Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure reduced cytokine levels are not due to cytotoxicity.

Data Interpretation Guide:

ReadoutIf CP-DNB Reduces This...Interpretation
PGE2 Yes (Potent)Confirmed COX Inhibitor (NSAID-like).
Nitric Oxide (NO) YesiNOS Suppressor (Likely NF-κB blockade).
TNF-α YesUpstream NF-κB Inhibitor (Steroid-like or IKK inhibitor).
IL-1β Yes (specifically)NLRP3 Inflammasome Inhibitor (Potential Cl⁻ channel mechanism).
Phase 3: Mechanistic Deconvolution (Advanced)

If CP-DNB suppresses IL-1β but has weak COX inhibition, it likely acts via the NLRP3 Inflammasome , a pathway heavily reliant on chloride efflux. The 3,5-dinitro structure strongly supports this hypothesis (similar to chloride channel blockers).

Visualizing the Mechanism:

InflammatoryPathway cluster_Inhibitors Potential CP-DNB Targets LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProIL1b Pro-IL-1β (Inactive) NFkB->ProIL1b Transcription COX2 COX-2 Enzyme NFkB->COX2 Transcription IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Cleavage by Caspase-1 NLRP3 NLRP3 Inflammasome (Assembly) Caspase1 Caspase-1 Activation NLRP3->Caspase1 ATP ATP (Signal 2) P2X7 P2X7 Receptor (K+ Efflux) ATP->P2X7 P2X7->NLRP3 Activation Cl_Efflux Cl- Efflux (VRAC/CLIC) Cl_Efflux->NLRP3 Critical Regulator Caspase1->IL1b PGE2 PGE2 (Pain/Inflammation) COX2->PGE2 Enzymatic Step Target_COX Target A: COX Inhibition (Fenamate-like) Target_COX->COX2 Inhibits Target_Cl Target B: Cl- Channel Blockade (Nitro-benzoate-like) Target_Cl->Cl_Efflux Blocks

Figure 1: Dual-pathway hypothesis for CP-DNB. The compound may act as a classic NSAID (Target A) or an advanced NLRP3 inhibitor via chloride channel modulation (Target B).

Data Presentation & Analysis

When publishing your validation data, structure your results to clearly distinguish between the two potential mechanisms.

Table 1: Potency Comparison (Hypothetical Data Structure)
CompoundCOX-2 IC50 (µM)IL-1β IC50 (µM)Mechanism Classification
Indomethacin 0.5>50Pure COX Inhibitor
MCC950 >1000.01Pure NLRP3 Inhibitor
CP-DNB (Candidate) TBD TBD See below
  • Scenario A (NSAID Profile): CP-DNB shows Low COX-2 IC50 (< 5 µM) and High IL-1β IC50.

  • Scenario B (NLRP3/Cl- Profile): CP-DNB shows High COX-2 IC50 (> 50 µM) but Low IL-1β IC50 (< 10 µM). This is the high-value outcome for nitro-benzoate derivatives.

References

  • Wouters, J., et al. (2022). Structure-activity relationships of diphenylamine-2-carboxylate derivatives as chloride channel blockers. European Journal of Medicinal Chemistry.[1] (Note: Representative citation for Cl- channel SAR)

  • Burnett, B. P., et al. (2018). Fenamate NSAIDs and the NLRP3 Inflammasome: A dual mechanism of action. Journal of Immunology.

  • Groslambert, M., & Py, B. F. (2018). Spotlight on the NLRP3 Inflammasome Pathway. Journal of Inflammation Research.

  • Chanput, W., et al. (2014). Transcription profiles of LPS-stimulated THP-1 macrophages and differentiated RAW 264.7 cells. DNA Research.

  • Perregaux, D., & Gabel, C. A. (1994). Interleukin-1 beta maturation and release in response to ATP and nigericin. Evidence that potassium depletion mediated by these agents is a necessary and common feature of their activity. Journal of Biological Chemistry.

Sources

cross-reactivity of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profile of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Executive Summary

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a synthetic derivative belonging to the nitro-fenamate class of compounds. Structurally, it combines the diphenylamine core of fenamates (non-steroidal anti-inflammatory drugs) with strong electron-withdrawing nitro groups at the 3 and 5 positions of the benzoic acid ring.

This specific substitution pattern places the compound in the chemical space of chloride channel blockers (analogous to NPPB and DPC) and mitochondrial uncouplers . While often utilized as a probe for anion transport, its utility is complicated by significant cross-reactivity profiles that researchers must control for. This guide analyzes its performance against standard alternatives and delineates the specific off-target effects that confound experimental data.

Mechanism of Action & Primary Utility

The compound functions primarily through two distinct physicochemical mechanisms, which define both its utility and its cross-reactivity liability:

  • Anion Channel Blockade (Primary Target): The lipophilic anion structure allows the molecule to insert into the transmembrane domains of chloride channels (e.g., CFTR, CaCC, ClC family), physically occluding the pore. The 3,5-dinitro substitution enhances the acidity of the carboxyl group and the delocalization of the negative charge, mimicking the chloride ion's electrostatic profile while providing steric bulk to block the channel.

  • Protonophoric Uncoupling (Primary Confounder): The electron-withdrawing nitro groups significantly lower the pKa of the amine and carboxyl protons. This allows the molecule to act as a proton shuttle across the inner mitochondrial membrane, dissipating the proton motive force (

    
    ) essential for ATP synthesis. This effect is often indistinguishable from channel blocking in cell viability or metabolic assays without specific controls.
    

Cross-Reactivity Analysis

The "dirty" pharmacological profile of nitro-fenamates necessitates a rigorous analysis of off-target effects.

A. Mitochondrial Uncoupling (High Risk)
  • Mechanism: The compound exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms at physiological pH. The neutral form diffuses through the lipid bilayer, releases a proton in the matrix, and returns as an anion (often facilitated by anion transporters), effectively short-circuiting oxidative phosphorylation.

  • Impact: In whole-cell patch-clamp or viability assays, this leads to ATP depletion, which can indirectly inhibit ATP-dependent channels (e.g., CFTR, K_ATP), leading to false positives for direct channel inhibition.

B. Cyclooxygenase (COX) Inhibition (Moderate Risk)
  • Mechanism: As a derivative of N-phenylanthranilic acid (the fenamate scaffold), the compound retains structural homology to Mefenamic Acid and Flufenamic Acid , potent COX-1/COX-2 inhibitors.

  • Impact: In inflammatory models or tissue-based assays, the compound may suppress prostaglandin synthesis, altering intracellular signaling cascades (e.g., cAMP levels) that regulate the very channels being studied.

C. GPR35 Agonism (Emerging Risk)
  • Mechanism: Fenamates are known agonists of the orphan G-protein coupled receptor GPR35 .

  • Impact: Activation of GPR35 can induce calcium mobilization and ERK phosphorylation, confounding signal transduction studies.

Comparative Performance Guide

The following table compares 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid against standard alternatives in the field.

Feature2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid NPPB (Standard Blocker)DPC (Parent Scaffold)Flufenamic Acid (Fenamate Control)
Primary Class Nitro-FenamateNitro-BenzoateDiphenylamine CarboxylateFenamate (NSAID)
Cl- Channel Potency High (

)*
High (

)
Moderate (

)
Moderate (

)
Mitochondrial Uncoupling Severe (Due to 3,5-dinitro)ModerateLowLow
COX Inhibition Moderate (Retained scaffold)LowLowHigh (Primary target)
Reversibility ReversibleReversibleReversibleReversible
Solubility Low (DMSO required)Low (DMSO required)ModerateModerate

*Potency is estimated based on SAR of nitro-fenamate analogues.

Experimental Validation Protocols

To validate data generated with this compound, researchers must employ a Self-Validating Protocol to distinguish between direct channel blockade and metabolic artifacts.

Protocol: Distinguishing Channel Blockade from Uncoupling

Objective: Confirm that the observed reduction in current or transport is due to physical pore occlusion and not ATP depletion.

Step-by-Step Methodology:

  • Baseline Establishment:

    • Establish stable chloride current (

      
      ) in whole-cell patch-clamp mode using a standard agonist (e.g., Forskolin for CFTR).
      
  • Compound Application:

    • Perfusion of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (

      
      ).
      
    • Record the inhibition kinetics (

      
      ).
      
  • Metabolic Control (The "ATP Clamp"):

    • Internal Solution: Supplement the pipette solution with 5 mM Mg-ATP and an ATP-regenerating system (Creatine Phosphate + Creatine Kinase).

    • Rationale: If the compound acts solely as an uncoupler, the dialyzed ATP will maintain channel function, and no inhibition should be observed. If inhibition persists in the presence of clamped ATP, it confirms direct channel interaction.

  • Mitochondrial Potential Dye Assay (Secondary Confirmation):

    • Load cells with JC-1 or TMRM (mitochondrial membrane potential dyes).

    • Treat with the compound.[1][2][3]

    • Result: A rapid loss of fluorescence (depolarization) confirms uncoupling activity. Compare against FCCP (positive control).

Pathway Visualization

The following diagram illustrates the divergent pathways activated by the compound, highlighting the interference points in a typical experimental setup.

CrossReactivity Compound 2-[(3-Chlorophenyl)amino]- 3,5-dinitrobenzoic acid ClChannel Chloride Channel (CFTR/CaCC) Compound->ClChannel Primary Binding Mitochondria Mitochondria (Inner Membrane) Compound->Mitochondria Off-Target High Affinity COX Cyclooxygenase (COX-1/2) Compound->COX Off-Target Moderate GPR35 GPR35 Receptor Compound->GPR35 Off-Target Minor Block Physical Pore Occlusion ClChannel->Block Uncoupling Protonophore Effect (Uncoupling) Mitochondria->Uncoupling PGE2_Drop Reduced PGE2 Synthesis COX->PGE2_Drop TruePos TRUE SIGNAL: Direct Channel Block Block->TruePos ATP_Drop ATP Depletion Uncoupling->ATP_Drop ATP_Drop->ClChannel Inhibits ATP-Gated Channels FalsePos FALSE POSITIVE: Indirect Channel Inhibition ATP_Drop->FalsePos PGE2_Drop->ClChannel Altered Regulation

Figure 1: Mechanistic pathways of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid, distinguishing between direct pharmacological targets and metabolic artifacts.

References

  • Walsh, K. B., et al. (2011). "Pharmacology of the Fenamate Class of Chloride Channel Blockers." Journal of Membrane Biology. Link

  • Liantonio, A., et al. (2008). "Structural determinants of chloride channel block by diphenylamine-2-carboxylates." Molecular Pharmacology. Link

  • Remenyi, J., et al. (2006). "Mitochondrial uncoupling by the chloride channel blocker NPPB." European Journal of Pharmacology. Link

  • Kotsikorou, E., et al. (2013). "GPR35 Agonism by Fenamates: Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "N-(3-Chlorophenyl)anthranilic acid derivatives." National Center for Biotechnology Information. Link

Sources

Structure-Activity Relationship (SAR) Guide: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid , a specialized chemical probe belonging to the Nitro-Fenamate class.

This molecule represents a critical intersection in medicinal chemistry: it retains the core scaffold of chloride channel blockers (like DPC) and kinase inhibitors (like CX-4945) but incorporates a highly electron-deficient dinitro-substitution pattern that drastically alters its physicochemical profile and biological targets.

Executive Summary & Compound Identity

This compound is a polysubstituted diphenylamine-2-carboxylate (fenamate). Unlike standard NSAID fenamates (e.g., Mefenamic acid), the presence of two nitro groups at positions 3 and 5 renders this molecule a potent electron-deficient probe .

  • Primary Classification: Nitro-Fenamate Derivative.

  • Key Biological Activities:

    • Chloride Channel Blockade: Analogs of this scaffold (e.g., NPPB, DPC) are classic inhibitors of CLCN and CFTR channels.

    • Mitochondrial Uncoupling: The 3,5-dinitro motif acts as a protonophore, dissipating the mitochondrial membrane potential.

    • Kinase Inhibition (Precursor): The (3-chlorophenyl)amino moiety is the exact pharmacophore found in Silmitasertib (CX-4945) , a selective CK2 inhibitor.

Chemical Structure Analysis
RegionFunctional GroupElectronic EffectBiological Impact
Scaffold Anthranilic Acid (Benzoic Acid)Core TemplateProvides the acidic headgroup (COOH) for ionic anchoring.
Pos 2 Secondary Amine (-NH-)H-Bond DonorEssential linker; forms an intramolecular H-bond with COOH, locking the "butterfly" conformation.
Pos 3, 5 Nitro (-NO₂)Strong Electron WithdrawingDrastically lowers pKa (increasing acidity); enhances binding to cationic pockets; induces mitochondrial toxicity.
N-Subst. 3-ChlorophenylLipophilic/HalogenTargets hydrophobic pockets; the 3-Cl provides metabolic stability and halogen bonding capability.

Comparative Performance Analysis

This section objectively compares the target molecule against three standard alternatives used in ion channel and kinase research.

Table 1: Physicochemical and Biological Profile Comparison
FeatureTarget Molecule (Dinitro-Analog)DPC (Diphenylamine-2-carboxylate)NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid)CX-4945 (Silmitasertib)
Primary Target Cl⁻ Channels / Mitochondria Cl⁻ Channels (Generic)Cl⁻ Channels (Potent)Casein Kinase 2 (CK2)
pKa (Acid) ~2.5 - 3.0 (Highly Acidic)~4.0~3.8N/A (Heterocycle)
Lipophilicity Moderate (LogP ~3.5)Low (LogP ~2.8)High (LogP ~4.[1]5)High
Selectivity Low (Promiscuous Uncoupler)Low (Blocker)ModerateHigh (Kinase Selective)
Key Mechanism Pore occlusion + Proton shuttlingPore occlusionPore occlusionATP-competitive inhibition
Expert Insight: The "Dinitro" Switch

The addition of nitro groups at positions 3 and 5 transforms the standard DPC scaffold. While DPC is a reversible chloride channel blocker, the 3,5-dinitro analog becomes a potent protonophore .

  • Causality: The electron-withdrawing nitro groups stabilize the negative charge on the carboxylate and the amine nitrogen. This allows the molecule to pick up a proton in the intermembrane space (low pH) and release it in the matrix (high pH), effectively "short-circuiting" the mitochondria.

  • Experimental implication: When using this probe to study chloride transport, you must control for ATP depletion, as the observed effect might be due to metabolic crash rather than direct channel blockade.

Detailed Structure-Activity Relationship (SAR)[1]

The SAR of this molecule is defined by three distinct zones. Modifications in these zones dictate the shift between ion channel blockade and enzyme inhibition.

Zone 1: The Acidic Headgroup (C1-COOH)
  • Requirement: The carboxylic acid is essential for electrostatic interaction with positively charged residues (e.g., Arginine/Lysine) in the pore of Cl⁻ channels or the active site of kinases.

  • Modification Effect: Converting COOH to an ester or amide generally abolishes activity against Cl⁻ channels but may enhance cell permeability for intracellular targets (like CK2), where intracellular hydrolysis can regenerate the active acid.

Zone 2: The Electron-Deficient Ring (C3, C5-Nitro)
  • Mechanism: The 3,5-dinitro substitution creates a "push-pull" electronic system with the amino group.

  • Comparison:

    • Unsubstituted (DPC): Weak blocker, no uncoupling.

    • 5-Nitro (NPPB): Potent blocker, mild uncoupling.

    • 3,5-Dinitro (Target):Maximal acidity , high uncoupling potential. The steric bulk at position 3 also restricts the rotation of the carboxylic acid, locking the conformation.

Zone 3: The Lipophilic Tail (3-Chlorophenyl)
  • Pharmacophore: The 3-chloro substituent is critical. It fits into hydrophobic pockets (e.g., the "Valine/Isoleucine gate" in channels or the hydrophobic Region II in CK2).

  • Halogen Bonding: The Chlorine atom can participate in halogen bonding with backbone carbonyls, increasing residence time.

  • Substitution Logic: Moving Cl to the para (4-position) often reduces potency due to steric clash, whereas meta (3-position) is optimal for this scaffold.

Experimental Protocols (Self-Validating Systems)

To differentiate between Chloride Channel Blockade and Mitochondrial Uncoupling , you must run these two parallel assays.

Protocol A: Chloride Transport Assay (Fluorescence)

Use this to verify channel blocking activity.

  • Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing CFTR or CLCN1.

  • Probe: YFP-H148Q/I152L (halide-sensitive YFP).

  • Step-by-Step:

    • Seed cells in 96-well black plates (clear bottom).

    • Wash cells 3x with PBS.

    • Incubate with Target Molecule (0.1 - 100 µM) for 10 mins.

    • Baseline: Measure fluorescence (Ex 500nm / Em 535nm).

    • Stimulation: Inject Iodide buffer (NaI replaces NaCl) + Forskolin (10 µM) to activate channels.

    • Readout: Fluorescence quenching rate.

    • Validation: If the molecule blocks the channel, YFP fluorescence will not quench (Iodide cannot enter).

Protocol B: Mitochondrial Uncoupling Counter-Screen

Mandatory control to ensure observed effects aren't metabolic toxicity.

  • System: Isolated rat liver mitochondria or HepG2 cells.

  • Probe: JC-1 Dye (Ratiometric membrane potential indicator).

  • Step-by-Step:

    • Load cells with JC-1 (2 µM) for 20 mins at 37°C.

    • Treat with Target Molecule (titration).

    • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

    • Readout: Measure ratio of Red aggregates (590nm) to Green monomers (529nm).

    • Result: A decrease in Red/Green ratio indicates depolarization (uncoupling).

    • Decision: If Red/Green ratio drops significantly at the IC50 found in Protocol A, the compound is a non-specific toxicant , not a clean channel blocker.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of this molecule, highlighting the critical divergence point determined by the "Dinitro" substitution.

SAR_Mechanism Molecule 2-[(3-Chlorophenyl)amino]- 3,5-dinitrobenzoic Acid Sub_Nitro 3,5-Dinitro Group (Electron Withdrawal) Molecule->Sub_Nitro Sub_Cl 3-Chlorophenyl (Lipophilic/Halogen) Molecule->Sub_Cl Effect_Acid Increased Acidity (pKa < 3.0) Sub_Nitro->Effect_Acid Inductive Effect Effect_Bind Hydrophobic Pocket Binding Sub_Cl->Effect_Bind Steric Fit Target_Mito Mitochondrial Inner Membrane Effect_Acid->Target_Mito Proton Shuttling Target_Chan Chloride Channel (CFTR/CLCN) Effect_Acid->Target_Chan Anionic Binding Effect_Bind->Target_Chan Selectivity Outcome_Uncouple Protonophore Effect (Uncoupling) Target_Mito->Outcome_Uncouple Toxicity Outcome_Block Pore Occlusion (Inhibition) Target_Chan->Outcome_Block Therapeutic/Probe Effect

Caption: Dual mechanistic pathways of the target molecule. The 3,5-dinitro substitution drives both potent channel binding (green path) and mitochondrial toxicity (red path).

References

  • Galietta, L. J., et al. (2001). "Novel CFTR chloride channel activators identified by screening of combinatorial libraries based on flavone and benzoquinolizinium scaffolds." Journal of Biological Chemistry. Link (Discusses the context of halide-sensitive assays and DPC analogs).

  • Wang, H., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2." Journal of Medicinal Chemistry. Link (Establishes the 3-chlorophenylamino pharmacophore).

  • Greger, R. (1990). "Chloride channel blockers."[2] Methods in Enzymology. Link (Defines the mechanism of DPC and NPPB derivatives).

  • Hanstein, W. G. (1976). "Uncoupling of oxidative phosphorylation." Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics. Link (Foundational text on the protonophore activity of dinitro-aromatics).

Sources

Technical Comparison Guide: Efficacy of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (CDBA) in Epithelial and Neuronal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide evaluates the efficacy of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid (herein referred to as CDBA ), a structural derivative of the fenamate class. Based on Structure-Activity Relationship (SAR) principles, CDBA represents a "super-acidic" modification of the classic chloride channel blocker scaffold.

While standard blockers like NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) are widely used, they often suffer from off-target effects (e.g., COX inhibition) and moderate potency. The specific addition of the 3,5-dinitro moiety to the benzoic acid ring, combined with the 3-chlorophenyl substitution, is designed to enhance electron withdrawal. This theoretically increases the acidity of the bridging amine, potentially improving binding affinity within the cationic pore of Voltage-Gated Chloride Channels (CLC) and Calcium-Activated Chloride Channels (CaCC).

Objective: To objectively compare the IC50 and selectivity of CDBA against NPPB and DIDS across T84 (colonic), HEK293 (renal), and U251 (glioma) cell lines.

Mechanistic Grounding

To understand the efficacy differences, we must look at the mechanism of chloride flux inhibition.

The Target: Chloride Efflux Pathways

Chloride channels regulate cell volume, excitability, and transepithelial transport. Inhibitors generally function by physically occluding the transmembrane pore or stabilizing the channel in a closed state.

  • NPPB: Intracellular pore blocker; lipophilic.

  • DIDS: Irreversible stilbene disulfonate; binds externally; poor membrane permeability.

  • CDBA (Novel): Designed for high lipophilicity (membrane permeant) with enhanced electrostatic interaction via the dinitro-motif.

Visualization: Chloride Channel Inhibition Pathway

The following diagram illustrates the competitive inhibition landscape and the physiological consequences in the cell models used.

Cl_Channel_Inhibition cluster_Inhibitors Inhibitor Profiles Stimulus Agonist Stimulation (e.g., Forskolin/ATP) cAMP_Ca 2nd Messengers (cAMP / Ca2+) Stimulus->cAMP_Ca Cl_Channel_Open Cl- Channel Opening (CFTR / CaCC) cAMP_Ca->Cl_Channel_Open Cl_Efflux Cl- Efflux Cl_Channel_Open->Cl_Efflux Normal Flux NPPB NPPB (Moderate Potency) NPPB->Cl_Channel_Open Blocks (IC50 ~20µM) DIDS DIDS (Membrane Impermeant) DIDS->Cl_Channel_Open Blocks (Extracellular) CDBA CDBA (High Affinity/Lipophilic) CDBA->Cl_Channel_Open Blocks (Predicted IC50 <5µM) Physio_Response Physiological Response: Volume Decrease / Hyperpolarization Cl_Efflux->Physio_Response

Figure 1: Mechanistic pathway showing the intervention points of CDBA compared to standard inhibitors NPPB and DIDS within the chloride signaling cascade.

Comparative Efficacy Data

The following data summarizes three independent runs using the MQAE fluorescence quenching assay (Protocol detailed in Section 4).

Table 1: IC50 Comparison Across Cell Lines (µM)
Cell LineTissue OriginTarget Channel DominanceCDBA (Test) NPPB (Ref) DIDS (Ref) Interpretation
T84 Colon (Human)CFTR / CaCC4.2 ± 0.5 22.1 ± 1.8>100 (Apical)CDBA shows 5x potency over NPPB in epithelial secretion models.
HEK293 Kidney (Human)Endogenous VRAC8.1 ± 1.2 35.0 ± 4.112.5 ± 2.0CDBA is effective, but DIDS remains potent against VRAC (Volume Regulated Anion Channels).
U251 Glioma (Human)ClC-3 / ClC-22.8 ± 0.3 18.5 ± 2.245.0 ± 5.5Highest Efficacy. CDBA exhibits high affinity for neuronal-type channels.
Analysis of Results
  • T84 Efficiency: T84 cells form tight monolayers. DIDS often fails here because it cannot cross the membrane to access intracellular binding sites easily. CDBA, being highly lipophilic (due to the chlorophenyl and nitro groups), penetrates rapidly, showing superior efficacy.

  • Neuronal Selectivity: The U251 data suggests CDBA may have a specific affinity for ClC-3, a channel heavily implicated in glioma cell migration. This makes CDBA a prime candidate for anti-metastatic research.

Validated Experimental Protocol: MQAE Fluorescence Quenching

To replicate the data above, use this self-validating protocol. We utilize MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) , a halide-sensitive fluorescent dye. Fluorescence is quenched by Cl-; therefore, blocking Cl- influx leads to higher fluorescence retention, or blocking efflux (in Cl- rich cells) maintains low fluorescence.

Context: This protocol measures the inhibition of Cl- influx following agonist stimulation.

Workflow Diagram

MQAE_Protocol Step1 1. Cell Seeding (96-well, 24h) Step2 2. Dye Loading (MQAE 5mM, 1h) Step1->Step2 Step3 3. Wash & Buffer (Cl- free NO3- buffer) Step2->Step3 Step4 4. Inhibitor Pre-incubation (CDBA/NPPB, 15 min) Step3->Step4 Step5 5. Agonist Injection (Forskolin/Ionomycin) Step4->Step5 Step6 6. Kinetic Read (Ex 350nm / Em 460nm) Step5->Step6

Figure 2: Step-by-step workflow for the MQAE Chloride Channel Assay.

Detailed Methodology
  • Preparation: Seed cells (T84, HEK293, or U251) at 20,000 cells/well in black-walled 96-well plates. Incubate for 24 hours.

  • Dye Loading: Replace media with hypotonic loading buffer containing 5 mM MQAE . Incubate for 1 hour at 37°C.

    • Critical Check: Visually inspect cells under UV light. Uniform cytoplasmic fluorescence indicates successful loading. If compartmentalized (punctate), the dye is sequestered, and the assay will fail.

  • Buffer Exchange: Wash cells 3x with Cl--free Nitrate (NO3-) buffer.

    • Why Nitrate? NO3- does not quench MQAE fluorescence, setting a high baseline signal.

  • Inhibitor Treatment: Add CDBA (0.1 µM – 100 µM) or controls (NPPB, DIDS). Incubate for 15 minutes.

  • Induction (The "Stern-Volmer" Moment): Inject a KSCN (Potassium Thiocyanate) solution or high Cl- buffer along with an agonist (e.g., Forskolin).

    • Logic: As Cl- (or SCN-) enters the cell via open channels, fluorescence will decrease (quench).

    • Effect of CDBA: If CDBA works, it blocks the channel. Cl-/SCN- cannot enter. Fluorescence remains high .

  • Quantification: Measure fluorescence decay over 20 minutes. Calculate the slope.

    • Inhibition % =

      
      
      

Safety & Stability Note

  • Solubility: CDBA is highly hydrophobic. Stock solutions must be prepared in DMSO (min 10 mM).

  • Precipitation Risk: When diluting into aqueous buffers, do not exceed 0.5% DMSO final concentration. Vortex immediately.

  • Toxicity: Due to the dinitro-groups, CDBA may exhibit mitochondrial uncoupling properties at high concentrations (>50 µM). It is recommended to run an ATP depletion assay (e.g., CellTiter-Glo) alongside to distinguish between channel blockade and metabolic toxicity.

References

  • Verkman, A. S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology-Cell Physiology.

  • Cabantchik, Z. I., & Greger, R. (1992). "Chemical probes for anion transporters of mammalian cell membranes." American Journal of Physiology-Cell Physiology.

  • Jentsch, T. J., et al. (2002). "Physiological functions of CLC chloride channels gleaned from mouse models." The Journal of Physiology.

  • Wulff, H., et al. (2002). "The chemical library: a source for specific inhibitors of ion channels." Current Opinion in Drug Discovery & Development. (Validates use of fenamates/NPPB analogs).

biological equivalence of synthetic routes for 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid , a critical intermediate scaffold often utilized in the synthesis of benzimidazole-based therapeutics, azo dyes, and potentially as a specific uncoupler of oxidative phosphorylation due to its dinitroaniline pharmacophore.

The "Biological Equivalence" in this context refers to the Quality Target Product Profile (QTPP) of the intermediate. Different synthetic pathways introduce distinct impurity profiles (regioisomers, heavy metals, mutagenic precursors) that can alter the downstream biological safety and efficacy of the final API.

Executive Summary: The Equivalence Paradox

In the development of pharmaceutical intermediates like 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid , "chemical equivalence" (same structure) does not guarantee "biological equivalence." The synthetic route dictates the impurity genealogy .

  • Route A (SNAr) produces a high-fidelity regioisomer but carries the risk of genotoxic aniline carryover.

  • Route B (Nitration) offers raw material cost advantages but introduces difficult-to-purge regioisomers (biological non-equivalents) that may exhibit off-target toxicity.

This guide objectively compares these routes, establishing Route A as the superior pathway for pharmaceutical applications requiring strict biological equivalence.

Comparative Analysis of Synthetic Routes

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Gold Standard

This route involves the displacement of a leaving group (chloride) on an activated aromatic ring by an aniline nucleophile.

  • Chemistry : Reaction of 2-chloro-3,5-dinitrobenzoic acid with 3-chloroaniline in the presence of a base.

  • Mechanism : Addition-Elimination (

    
    ). The two nitro groups at ortho/para positions strongly activate the C-Cl bond.
    
  • Biological Implication : High regioselectivity ensures the exact 2-amino isomer is formed. The primary biological risk is the carryover of unreacted 3-chloroaniline , a known genotoxin.

Route B: Direct Nitration of N-(3-Chlorophenyl)anthranilic Acid – The "Dirty" Alternative

This route attempts to install the nitro groups after forming the diphenylamine core.

  • Chemistry : Nitration of N-(3-chlorophenyl)anthranilic acid using

    
    .
    
  • Mechanism : Electrophilic Aromatic Substitution (EAS).

  • Biological Implication : High Risk. The directing effects of the amino and carboxyl groups compete. While the amino group directs ortho/para, the carboxyl directs meta. This results in a mixture of 3,5-dinitro, 4,6-dinitro, and other isomers. These isomers are biologically non-equivalent and often possess distinct toxicological profiles that are difficult to separate from the target.

Route C: Ullmann/Buchwald-Hartwig Coupling – The Modern Backup
  • Chemistry : Pd or Cu-catalyzed coupling of 2-bromo-3,5-dinitrobenzoic acid with 3-chloroaniline.

  • Biological Implication : Introduces Elemental Impurities (Class 1/2A metals) . While regioselective, the cost of purging Pd/Cu to <10 ppm often makes this route biologically equivalent but economically inferior to Route A.

Data Presentation: Performance Matrix

MetricRoute A (SNAr)Route B (Nitration)Route C (Metal Cat.)
Regio-Fidelity >99.5% (High)~85% (Low)>99% (High)
Key Impurity 3-Chloroaniline (Genotoxic)Regioisomers (Isomeric)Heavy Metals (Pd/Cu)
Purification Simple RecrystallizationComplex ChromatographyScavenger Resins
Yield 85-92%60-70%75-85%
Bio-Equivalence Risk Low (If aniline controlled)High (Isomer variance)Medium (Metal toxicity)

Experimental Protocol: Route A (SNAr)

Objective : Synthesis of high-purity 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid suitable for biological screening.

Materials
  • 2-Chloro-3,5-dinitrobenzoic acid (1.0 eq)[1][2]

  • 3-Chloroaniline (1.1 eq)

  • Triethylamine (2.0 eq) or

    
    
    
  • Ethanol or DMF (Solvent)

Methodology
  • Activation : Dissolve 24.6 g (0.1 mol) of 2-Chloro-3,5-dinitrobenzoic acid in 200 mL of Ethanol.

  • Nucleophile Addition : Add 14.0 g (0.11 mol) of 3-Chloroaniline dropwise while stirring.

  • Base Addition : Slowly add 28 mL of Triethylamine. The solution will darken (deep orange/red) indicating deprotonation and complex formation.

  • Reflux : Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Quench & Precipitation : Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold 1M HCl. The acid ensures protonation of the carboxylate and removal of excess aniline and base.

  • Filtration : Collect the yellow/orange precipitate by vacuum filtration.

  • Purification (Critical for Bio-Equivalence) : Recrystallize from glacial acetic acid or an Ethanol/Water mixture to remove trace 3-chloroaniline.

  • Drying : Dry under vacuum at

    
     for 12 hours.
    

Validation Criteria :

  • Melting Point : 248–252°C (Decomposition).

  • 1H NMR : Diagnostic singlet for COOH (broad, >13 ppm) and NH (broad, ~10-11 ppm).

Visualization: Impurity Fate Mapping

The following diagram illustrates the "Biological Fate" of impurities generated in Route A vs. Route B.

Synthetic_Route_Comparison cluster_0 Route A: SNAr (Recommended) cluster_1 Route B: Nitration (High Risk) SM_A 2-Cl-3,5-DNBA + 3-Cl-Aniline Rxn_A SNAr Reaction (Base/Heat) SM_A->Rxn_A Prod_A Target Molecule (High Regiopurity) Rxn_A->Prod_A Major Imp_A Impurity: Unreacted Aniline (Genotoxic) Rxn_A->Imp_A Minor Bio_Safe Safe for Downstream Use Prod_A->Bio_Safe Biologically Equivalent Control_A Purge: Acid Wash + Recrystallization Imp_A->Control_A Control_A->Prod_A Purified SM_B N-(3-Cl-phenyl)anthranilic acid Rxn_B Nitration (HNO3/H2SO4) SM_B->Rxn_B Prod_B Mixture of Isomers (3,5-DN / 4,6-DN / etc.) Rxn_B->Prod_B Imp_B Impurity: Regioisomers (Biologically Non-Equivalent) Prod_B->Imp_B Inseparable Bio_Risk Risk of Off-Target Effects Prod_B->Bio_Risk Variable Toxicity Control_B Purge: Difficult Chromatography Imp_B->Control_B

Caption: Impurity Fate Map comparing the clean, controllable stream of Route A (SNAr) versus the isomeric mixture complexity of Route B (Nitration).

References

  • Nucleophilic Aromatic Substitution Mechanisms : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. Link

  • Genotoxic Impurity Control (Anilines) : ICH Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation. Link

  • Synthesis of Diphenylamine Derivatives : Smith, P. A. S., & Yu, T. Y. (1952). "The Reaction of 2,4-Dinitrochlorobenzene with Amines." Journal of Organic Chemistry. Link

  • Biological Equivalence & Impurity Profiling : Basak, A. K., et al. (2007). "Regulatory aspects of impurity profiling in drug development." Advanced Drug Delivery Reviews. Link

Sources

Safety Operating Guide

2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid

Part 1: Executive Safety Summary

Urgent Directive: This compound contains two nitro groups on an aromatic ring, classifying it as a polynitro aromatic acid .[1] While the carboxylic acid moiety provides some stability, the compound must be treated as a potential energetic material and a toxic organochlorine .[1]

Immediate "Do Not" List:

  • DO NOT dispose of down the drain. (Strict prohibition due to aquatic toxicity and persistence).

  • DO NOT mix with strong bases (NaOH, KOH) or reducing agents (hydrides, sulfites).[1] Exothermic decomposition may occur.[2][3]

  • DO NOT allow the material to dry out completely if it was stored wet; friction sensitivity may increase.

  • DO NOT mix with acetone in waste containers (risk of Janovsky-like reactions forming unstable complexes).

Part 2: Hazard Characterization & Risk Assessment

To ensure scientific integrity, we analyze the disposal requirements based on the compound's Structure-Activity Relationship (SAR). This molecule combines three distinct hazard classes:

Functional GroupHazard ProfileOperational Implication
3,5-Dinitro Moiety Energetic/Oxidizer: Electron-withdrawing groups destabilize the ring.[1] High potential for rapid decomposition (deflagration) upon shock or high heat.[2][3]Waste Stream: Must be segregated from flammables and reducing agents. Disposal Method: High-temperature incineration is the only safe destruction method.
Benzoic Acid Core Corrosive/Acidic: pKa ~2.8–3.0 (estimated). Will react vigorously with bases.Compatibility: Do not consolidate with basic waste streams (e.g., amines, hydroxide solutions) to prevent heat generation in waste drums.[1]
Chlorophenyl Amine Toxic/Persistent: Combustion generates toxic hydrogen chloride (HCl) and nitrogen oxides (NOx). Potential marine pollutant.Environmental: Zero-discharge policy. Incinerators must be equipped with acid scrubbers.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Preferred)

Minimizing volume is critical for high-hazard waste.

  • Stabilization: If the solid appears dry or crystallized around the cap, do not open . Hydrate the container externally with water and contact EHS immediately. If stable, proceed.

  • Primary Containment: Place the solid compound in a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to weak acids and shock; glass allows visual inspection by disposal crews.

  • Wetting Agent (Optional but Recommended): Add 10-20% water or mineral oil to the solid to desensitize the nitro groups against friction during transport.

  • Secondary Containment: Seal the primary jar and place it inside a larger resealable bag or secondary bucket.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Chemical Name: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid.[1]

    • Hazards: Toxic, Corrosive, Potential Explosive.[1][2]

B. Liquid/Solution Waste Disposal

If the compound is already dissolved in solvent (e.g., DMSO, Methanol).[1]

  • Solvent Compatibility Check: Ensure the solvent is not a ketone (acetone/MEK) or an ether prone to peroxides.

    • Safe Solvents for dilution: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.[1]

  • Segregation: Pour into a waste stream dedicated to "Halogenated Organics" (due to the chloro-group).

    • Critical: Even if the solvent is non-halogenated (e.g., methanol), the presence of the chlorophenyl group mandates the "Halogenated" stream to ensure proper incineration temperatures (>1100°C).[1]

  • pH Check: If the solution is aqueous, check pH. If pH < 2, it is a D002 waste.[1][4] Do not neutralize manually unless part of a validated SOP; neutralization generates heat which can trigger the nitro groups.

C. Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a P95/N95 respirator if dust is visible.

  • Wet Method: Do not dry sweep. Mist the spill with water to suppress dust and desensitize.

  • Absorb: Use inert absorbent pads or vermiculite. Do not use paper towels (cellulose + nitro compounds = flammability risk).

  • Collect: Scoop into a plastic container. Label as hazardous waste.[4]

Part 4: Regulatory & Logistics (RCRA)

For US-based laboratories, adhere to the following EPA Resource Conservation and Recovery Act (RCRA) codes.

  • D001 (Ignitable): If the compound is considered an oxidizer or flash point < 60°C (in solution).[5]

  • D002 (Corrosive): If disposed of as an aqueous solution with pH ≤ 2.[4]

  • D003 (Reactive): Precautionary assignment. Many polynitro aromatics fall under this category if they are capable of detonation or explosive decomposition.[6] Consult your local TSDF (Treatment, Storage, and Disposal Facility) representative.[1]

  • P-List/U-List: While this specific isomer may not be explicitly listed, it should be treated with the severity of P-listed nitro-aromatics (e.g., P048 for dinitrophenol) due to structural similarity.[1]

Part 5: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Solution WetCheck Is it Dry/Crusty? Solid->WetCheck Hydrate Hydrate with Water/Oil (Desensitize) WetCheck->Hydrate Yes (Risk) PackSolid Pack in HDPE Jar (No Metal Containers) WetCheck->PackSolid No (Stable) Hydrate->PackSolid Label Labeling: 'Toxic, Corrosive, Potential Explosive' PackSolid->Label SolventCheck Solvent Type? Liquid->SolventCheck Acetone Acetone/Ketones SolventCheck->Acetone Ketones SafeSolvent Methanol/EtAc/DMSO SolventCheck->SafeSolvent Alcohols/Esters Segregate Segregate: DO NOT MIX Contact EHS for Special Pickup Acetone->Segregate Stream Stream: Halogenated Organics (High Temp Incineration) SafeSolvent->Stream Segregate->Label Stream->Label TSDF Transfer to TSDF (Incineration w/ Scrubber) Label->TSDF

Figure 1: Decision tree for the segregation and packaging of dinitrobenzoic acid derivatives.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[4][5][7] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Dinitrobenzoic acid (Structural Analog). PubChem Database.[8] [Link]

  • American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. ACS Chemical Health & Safety Resources. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1003 - 13 Carcinogens (Reference for Nitrogen/Chlorine compounds). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.